Product packaging for Arterolane Maleate(Cat. No.:CAS No. 959520-73-1)

Arterolane Maleate

Cat. No.: B605595
CAS No.: 959520-73-1
M. Wt: 508.6 g/mol
InChI Key: SVDSPJJUJMMDFX-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arterolane Maleate, also known as OZ277 or RBx 11160, is a fully synthetic trioxolane peroxide developed as an antimalarial agent . It is a rapid-acting, schizontocidal compound effective against the erythrocytic stages of Plasmodium falciparum and Plasmodium vivax . Its mechanism of action is attributed to the inhibition of heme detoxification and the P. falciparum -encoded sarcoplasmic endoplasmic reticulum calcium ATPase (PfATP6) . In the parasite's food vacuole, the peroxide bond of Arterolane undergoes reductive cleavage by ferrous iron (Fe(II)), producing reactive free radicals that alkylate vital parasite proteins, leading to its death . Clinical studies have shown that this compound, particularly in a fixed-dose combination with Piperaquine Phosphate, demonstrates high efficacy and rapid parasite clearance in patients with uncomplicated malaria, with a clinical and parasitological response rate of over 95% . This synthetic ozonide was designed to be a cost-effective and readily scalable alternative to plant-derived artemisinin compounds . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N2O8 B605595 Arterolane Maleate CAS No. 959520-73-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

959520-73-1

Molecular Formula

C26H40N2O8

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C22H36N2O4.C4H4O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;5-3(6)1-2-4(7)8/h14-18H,3-13,23H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SVDSPJJUJMMDFX-BTJKTKAUSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arterolane maleate;  OZ-277;  RBx-11160;  OZ 277;  RBx 11160;  OZ277;  RBx11160

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Arterolane Maleate Against Plasmodium falciparum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane maleate (formerly known as OZ277) is a synthetic trioxolane antimalarial compound that exhibits rapid schizontocidal activity against all erythrocytic stages of Plasmodium falciparum. Developed as a synthetic alternative to artemisinin derivatives, arterolane offers the advantage of a completely synthetic and scalable manufacturing process, mitigating the supply vulnerabilities associated with plant-derived compounds. This technical guide provides a comprehensive overview of the core mechanisms through which arterolane exerts its potent antiplasmodial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Arterolane's mechanism of action is multifaceted, primarily targeting two vital parasite processes: the disruption of calcium homeostasis through the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), known as PfATP6 in P. falciparum, and the interference with heme detoxification in the parasite's digestive vacuole.

Dual Mechanism of Action

Inhibition of PfATP6 and Disruption of Calcium Homeostasis

A primary target of arterolane and other peroxide-containing antimalarials is PfATP6, a SERCA-type calcium pump located in the endoplasmic reticulum of the parasite.

Activation and Targeting: The pharmacologically active component of arterolane is its 1,2,4-trioxolane ring structure. It is hypothesized that within the iron-rich environment of the parasite's digestive vacuole, the peroxide bond of the trioxolane is cleaved by ferrous iron (Fe²⁺), a product of hemoglobin digestion. This cleavage generates highly reactive carbon-centered radicals. These radicals are then believed to alkylate and covalently modify various parasite proteins, including PfATP6.

Consequences of PfATP6 Inhibition: The inhibition of PfATP6 disrupts the parasite's ability to maintain low cytosolic calcium concentrations. PfATP6 is crucial for pumping Ca²⁺ from the cytosol into the endoplasmic reticulum, which serves as the main intracellular calcium store. The failure of this pump leads to a sustained elevation of cytosolic Ca²⁺ levels. This disruption of calcium homeostasis has several downstream consequences that are detrimental to the parasite:

  • Aberrant Activation of Calcium-Dependent Protein Kinases (CDPKs): Elevated cytosolic calcium can lead to the dysregulation of a cascade of calcium-dependent signaling pathways, including the activation of CDPKs. These kinases are critical for various essential parasite processes, including microneme secretion for host cell invasion, regulation of the cell cycle, and egress from the infected erythrocyte.

  • Induction of Apoptotic-like Cell Death: Sustained high levels of intracellular calcium are cytotoxic and can trigger programmed cell death pathways in the parasite.

Interference with Heme Detoxification

During its intraerythrocytic stage, P. falciparum digests large amounts of host hemoglobin within its digestive vacuole to obtain amino acids. This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline structure called hemozoin (the "malaria pigment").

Arterolane, like other quinoline and artemisinin-based antimalarials, is thought to interfere with this detoxification process. The precise mechanism is believed to involve the binding of the drug or its activated radical species to heme, preventing its incorporation into the growing hemozoin crystal. This inhibition of heme polymerization leads to the accumulation of toxic free heme within the digestive vacuole.

Consequences of Heme Detoxification Inhibition: The buildup of free heme is highly toxic to the parasite due to its ability to:

  • Generate Reactive Oxygen Species (ROS): Free heme can catalyze the formation of ROS, which cause oxidative damage to lipids, proteins, and nucleic acids.

  • Destabilize Membranes: Heme can intercalate into and disrupt the integrity of the parasite's membranes, including the digestive vacuole membrane and the parasite's plasma membrane, leading to cell lysis.

Quantitative Data

The following tables summarize the available quantitative data on the activity of arterolane against P. falciparum.

Table 1: In Vitro Antiplasmodial Activity of Arterolane

P. falciparum StrainIC₅₀ (ng/mL)IC₅₀ (nM)Reference
NF54 (chloroquine-sensitive)0.54 ± 0.291.37 ± 0.74
K1 (chloroquine-resistant)~1.24~3.16

Table 2: In Vitro Inhibition of PfATP6 by Arterolane (OZ277)

TargetIC₅₀ (nM)Experimental SystemReference
PfATP67,700Heterologous expression in Xenopus oocytes

Table 3: Parasite Clearance Parameters for Arterolane Monotherapy (Phase II Clinical Trial)

DoseMedian Parasite Clearance Time (PCT) (hours)90% Parasite Clearance (PC₉₀) (hours)Reference
100 mg~32< 24
200 mg~32< 24

Signaling Pathways and Experimental Workflows

Signaling Pathway of Arterolane-Induced Calcium Dysregulation

cluster_vacuole Digestive Vacuole cluster_er Endoplasmic Reticulum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Fe2+ Fe2+ Heme->Fe2+ Release PfATP6 PfATP6 Cytosolic Ca²⁺ Cytosolic Ca²⁺ Arterolane Arterolane Activated Arterolane Activated Arterolane Arterolane->Activated Arterolane Fe²⁺ cleavage Activated Arterolane->PfATP6 Inhibition ER Ca²⁺ Store ER Ca²⁺ Store Cytosolic Ca²⁺->ER Ca²⁺ Store Pumping CDPKs CDPKs Cytosolic Ca²⁺->CDPKs Activation ER Ca²⁺ Store->Cytosolic Ca²⁺ Leakage Downstream Effects Cell Cycle Disruption Aberrant Invasion/Egress Apoptotic Cell Death CDPKs->Downstream Effects Phosphorylation Cascade

Caption: Arterolane-mediated inhibition of PfATP6 and subsequent disruption of calcium signaling.

Experimental Workflow: Yeast-Based PfATP6 Inhibition Assay

cluster_prep Strain Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Yeast Strain S. cerevisiae mutant (Ca²⁺ sensitive) Transformation Transform with plasmid expressing PfATP6 Yeast Strain->Transformation Culture Culture transformed yeast in Ca²⁺-rich medium Transformation->Culture Add Compounds Add varying concentrations of Arterolane Culture->Add Compounds Incubate Incubate and monitor yeast growth (e.g., OD₆₀₀) Add Compounds->Incubate Growth Curves Plot growth curves for each concentration Incubate->Growth Curves Calculate IC50 Determine the IC₅₀ value Growth Curves->Calculate IC50

Caption: Workflow for determining PfATP6 inhibition using a yeast functional rescue assay.

Experimental Workflow: In Vitro β-Hematin Formation Inhibition Assay

cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_quantification Quantification Hemin Hemin stock solution (in DMSO) Buffer Acetate buffer (pH ~4.5-5.0) Arterolane Arterolane dilutions Mix Mix Hemin, Buffer, and Arterolane in a microplate Incubate Incubate at 37°C (e.g., 18-24 hours) Mix->Incubate Centrifuge Centrifuge plate to pellet β-hematin Incubate->Centrifuge Wash Wash pellet with DMSO Centrifuge->Wash Dissolve Dissolve pellet in NaOH Wash->Dissolve Read Absorbance Read absorbance (e.g., 405 nm) Dissolve->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 Determine % inhibition and calculate IC₅₀

Caption: Workflow for the in vitro β-hematin (hemozoin) formation inhibition assay.

Experimental Protocols

Yeast-Based Functional Assay for PfATP6 Inhibition

This protocol is adapted from methodologies developed for screening inhibitors of PfATP6 by heterologous expression in Saccharomyces cerevisiae.

1. Yeast Strain and Plasmid:

  • A yeast strain deficient in its own calcium pumps (e.g., K667) is used, making it hypersensitive to high extracellular calcium concentrations.

  • The codon-optimized full-length PfATP6 gene is cloned into a yeast expression vector (e.g., pYES2).

2. Transformation and Culture:

  • The yeast strain is transformed with the PfATP6-containing plasmid.

  • Transformed yeast are grown in a selective medium to maintain the plasmid.

  • For the assay, yeast are cultured in a calcium-rich medium (e.g., YPD supplemented with 50-100 mM CaCl₂). This high calcium concentration is toxic to the untransformed yeast but is tolerated by the yeast expressing functional PfATP6, which pumps the excess calcium out of the cytosol.

3. Inhibition Assay:

  • A 96-well microplate is prepared with serial dilutions of this compound.

  • The transformed yeast culture is added to each well.

  • The plate is incubated at 30°C for 24-48 hours.

  • Yeast growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

4. Data Analysis:

  • Growth curves are plotted for each drug concentration.

  • The percentage of growth inhibition relative to a no-drug control is calculated.

  • The IC₅₀ value is determined by fitting the dose-response data to a suitable model.

In Vitro β-Hematin Formation (Heme Polymerization) Inhibition Assay

This protocol outlines a common method to assess the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

1. Reagent Preparation:

  • Hemin Stock Solution: A stock solution of hemin is prepared by dissolving it in dimethyl sulfoxide (DMSO).

  • Acetate Buffer: A sodium acetate buffer is prepared and adjusted to a pH between 4.5 and 5.0 to mimic the acidic environment of the parasite's digestive vacuole.

  • Test Compound: A stock solution of this compound is prepared in DMSO and serially diluted.

2. Reaction Mixture:

  • In a 96-well microplate, the hemin solution is added to the acetate buffer.

  • The different concentrations of the arterolane dilutions are added to the wells.

  • The final volume in each well is adjusted with the buffer.

3. Incubation:

  • The plate is sealed and incubated at 37°C for 18 to 24 hours to allow for the formation of β-hematin.

4. Quantification of β-Hematin:

  • The plate is centrifuged to pellet the insoluble β-hematin.

  • The supernatant, containing unreacted heme, is carefully removed.

  • The pellet is washed with DMSO to remove any residual unreacted heme.

  • The washed β-hematin pellet is then dissolved in a solution of sodium hydroxide (NaOH) to convert it back to monomeric heme.

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 405 nm.

5. Data Analysis:

  • The amount of β-hematin formed at each drug concentration is quantified by comparing the absorbance to a standard curve of known heme concentrations.

  • The percentage of inhibition is calculated relative to a no-drug control.

  • The IC₅₀ value, the concentration of the drug that inhibits 50% of β-hematin formation, is determined from the dose-response curve.

Resistance Mechanisms

While specific resistance mechanisms to arterolane are not as extensively characterized as those for artemisinins, the similarity in their core structure and proposed targets suggests potential for cross-resistance. Mutations in the PfATP6 gene have been associated with altered susceptibility to artemisinins and are therefore prime candidates for conferring reduced sensitivity to arterolane.

Key PfATP6 Mutations of Interest:

  • L263E: This mutation has been shown to confer variable resistance to artemisinins in parasites.

  • S769N: This mutation has been linked to increased IC₅₀ values for artemether in some studies, although its role in artemisinin resistance is still debated.

  • A623E: This mutation, often in combination with S769N, has been associated with in vitro resistance to artemether.

It is plausible that these or other mutations in PfATP6 could reduce the binding affinity or the alkylation efficiency of activated arterolane, thereby diminishing its inhibitory effect on the calcium pump. Further research is needed to definitively link specific PfATP6 mutations to arterolane resistance and to explore other potential resistance mechanisms, such as altered drug metabolism or efflux.

Conclusion

This compound's efficacy against P. falciparum stems from a dual mechanism of action that simultaneously cripples two of the parasite's essential survival pathways. By inhibiting PfATP6, it triggers a catastrophic failure of calcium homeostasis, leading to widespread cellular dysfunction. Concurrently, its interference with heme detoxification results in the accumulation of a potent cellular toxin. This two-pronged attack likely contributes to its rapid parasite clearance and high efficacy. A thorough understanding of these mechanisms is paramount for the strategic deployment of arterolane in combination therapies, for monitoring the emergence of potential resistance, and for the rational design of next-generation antimalarials targeting similar pathways.

Arterolane Maleate: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arterolane, a synthetic ozonide, represents a significant advancement in antimalarial therapy, offering a potent alternative to artemisinin-based treatments. This technical guide provides an in-depth exploration of the synthesis and chemical properties of its maleate salt, Arterolane Maleate. The document details the synthetic pathway, including a key stereoselective 1,3-dipolar cycloaddition, and outlines the methodologies for its preparation. A comprehensive overview of its chemical and physical characteristics is presented, supported by tabulated quantitative data. Furthermore, this guide elucidates the proposed mechanism of action, involving heme-mediated activation and the generation of cytotoxic radicals, visualized through a detailed signaling pathway diagram. Experimental workflows for synthesis and analysis are also provided to aid in practical application and further research.

Introduction

Arterolane, also known as OZ277, is a synthetic 1,2,4-trioxolane antimalarial agent.[1] Developed as a response to the growing concern of artemisinin resistance, Arterolane offers a novel and effective treatment for uncomplicated Plasmodium falciparum malaria.[2] Its formulation as a maleate salt, this compound, enhances its pharmaceutical properties.[3] This guide serves as a technical resource for professionals engaged in the research and development of antimalarial drugs, providing detailed information on the synthesis, chemical properties, and mechanism of action of this compound.

Synthesis of this compound

The synthesis of Arterolane is a multi-step process culminating in the formation of the maleate salt. The core of the synthesis involves the creation of the 1,2,4-trioxolane ring system via a stereoselective 1,3-dipolar cycloaddition.

Synthetic Pathway Overview

The overall synthetic scheme for this compound can be conceptualized as follows:

Synthesis_Workflow A Adamantanone O-methyloxime B Carbonyl Ylide Intermediate A->B Ozonolysis D Dispiro 1,2,4-trioxolane B->D 1,3-Dipolar Cycloaddition C Cyclohexanone Derivative C->D F Arterolane (Free Base) D->F Side-chain Addition E Side-chain Precursor E->F H Arterolane Maleate F->H Salt Formation G Maleic Acid G->H

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Generation of the Carbonyl Ylide Intermediate

The synthesis initiates with the ozonolysis of the O-methyl ketoxime of adamantanone.[4][5] This reaction generates a highly reactive carbonyl ylide intermediate.

  • Materials: Adamantanone O-methyloxime, Ozone (O₃), Carbon tetrachloride (CCl₄).

  • Procedure: A solution of adamantanone O-methyloxime in CCl₄ is cooled to 0 °C. A stream of ozone is then bubbled through the solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess ozone is removed by purging with nitrogen.[6]

Step 2: 1,3-Dipolar Cycloaddition

The generated carbonyl ylide undergoes a stereoselective 1,3-dipolar cycloaddition with a cyclohexanone derivative to form the core dispiro 1,2,4-trioxolane structure.[4]

  • Materials: Carbonyl ylide solution (from Step 1), Cyclohexanone derivative.

  • Procedure: The solution of the cyclohexanone derivative is added to the carbonyl ylide solution at 0 °C. The reaction mixture is stirred until the cycloaddition is complete.[6]

Step 3: Side-chain Addition and Formation of Arterolane (Free Base)

The side chain is introduced by reacting the trioxolane intermediate with a suitable precursor. This typically involves the conversion of a functional group on the cyclohexane ring to an acetic acid, followed by amidation.

  • Procedure for Amidation: The trioxolane acetic acid derivative is reacted with 1,2-diamino-2-methylpropane in the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dimethylformamide (DMF) followed by reaction in chloroform (CHCl₃) to yield the Arterolane free base.[4]

Step 4: Formation of this compound

The final step is the formation of the maleate salt to improve the drug's stability and solubility.

  • Materials: Arterolane (free base), Maleic acid, Ethanol, n-Heptane.

  • Procedure: Arterolane free base is dissolved in ethanol. A solution of maleic acid in ethanol is added, and the mixture is stirred. n-Heptane is then added to precipitate the this compound salt. The product is collected by filtration, washed with n-heptane, and dried under vacuum.[3]

Chemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is crucial for its formulation and development.

General Properties
PropertyValueReference
Chemical Name cis-adamantane-2-spiro-3'-8'-[[[(2'-amino-2' methylpropyl) amino] carbonyl] methyl] 1',2',4'-trioxaspiro [4.5] decane hydrogen maleate[3]
Molecular Formula C₂₆H₄₀N₂O₈[3][7]
Molecular Weight 508.61 g/mol [3][7]
Appearance Colorless solid[8]
CAS Number 959520-73-1[3]
Physicochemical Properties
PropertyValue/InformationReference
Melting Point 149 °C (decomposition)[3][8]
Solubility Improved solubility in aqueous and polar aprotic solvents (e.g., DMSO) compared to the free base. Specific quantitative data is not readily available in the reviewed literature.[5]
pKa Not explicitly found in the searched literature. The presence of a primary amine suggests a basic pKa.
Spectroscopic Data
SpectroscopyDataReference
¹H NMR (300 MHz, DMSO-d₆) δ 1.05-1.11 (2H, m), 1.18 (6H, s), 1.64-1.89 (21H, m), 2.07 (2H, d), 3.21 (2H, d), 6.06 (2H, d), 7.797 (2H, bs), 8.07 (1H, t)[3][8]
Mass Spectrometry (M⁺+1) 393.5 (for the free base)[3][8]
Stability

This compound has been shown to be a stable compound, a desirable characteristic for a pharmaceutical agent.[3] Stability-indicating HPLC methods have been developed to assess its stability under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[9][10] These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][11][12]

Experimental Protocol: Stability Indicating RP-HPLC Method

  • Column: C18 column (e.g., Thermo Hypersil 100nm × 4.6mm × 5µm).[9]

  • Mobile Phase: A mixture of methanol and potassium dihydrogen orthophosphate buffer (e.g., 50:50 v/v).[9]

  • Flow Rate: 1.0 ml/min.[9]

  • Detection: UV detection at 290 nm.[9]

  • Stress Conditions:

    • Acid Degradation: 0.1 N HCl

    • Base Degradation: 0.1 N NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: Heat exposure

    • Photolytic Degradation: UV light exposure

Mechanism of Action

The antimalarial activity of Arterolane is attributed to its 1,2,4-trioxolane (ozonide) ring system. The proposed mechanism of action involves the reductive activation of the peroxide bond by ferrous heme (Fe(II)-heme), which is produced during the digestion of hemoglobin by the malaria parasite within its food vacuole.[1][13]

This activation leads to the generation of carbon-centered radicals.[1][13] These highly reactive radical species are thought to be the primary cytotoxic agents, leading to the alkylation of heme and essential parasite proteins, ultimately causing parasite death.[1][3]

Mechanism_of_Action cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Heme (Fe(III)) Hemoglobin->Heme Digestion FerrousHeme Ferrous Heme (Fe(II)) Heme->FerrousHeme Reduction ActivatedComplex Arterolane-Fe(II)-Heme Complex FerrousHeme->ActivatedComplex Reductive Activation Arterolane Arterolane Arterolane->ActivatedComplex Radicals Carbon-centered Radicals ActivatedComplex->Radicals Peroxide Bond Cleavage AlkylatedHeme Alkylated Heme Radicals->AlkylatedHeme Alkylation AlkylatedProteins Alkylated Parasite Proteins Radicals->AlkylatedProteins Alkylation ParasiteDeath Parasite Death AlkylatedHeme->ParasiteDeath AlkylatedProteins->ParasiteDeath

Caption: Proposed mechanism of action of Arterolane.

Conclusion

This compound is a testament to the power of synthetic chemistry in addressing global health challenges. Its well-defined synthesis, favorable chemical properties, and potent mechanism of action make it a valuable tool in the fight against malaria. This technical guide provides a foundational understanding for researchers and developers, aiming to facilitate further innovation in the field of antimalarial drug discovery. The detailed protocols and compiled data serve as a practical resource for the synthesis, characterization, and evaluation of this important pharmaceutical compound.

References

Arterolane Maleate: A Synthetic Endoperoxide Antimalarial - A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arterolane maleate, a synthetic trioxolane, represents a significant advancement in the fight against malaria, offering a chemically stable and scalable alternative to artemisinin-based therapies. Developed as a fixed-dose combination with piperaquine phosphate, and marketed as Synriam™, this therapeutic agent has demonstrated high efficacy in treating uncomplicated Plasmodium falciparum malaria. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the comprehensive clinical development program of this compound, presenting key data and experimental methodologies to inform the scientific and drug development community.

Introduction: The Need for a Synthetic Alternative

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of novel antimalarial agents. For years, artemisinin-based combination therapies (ACTs) have been the cornerstone of malaria treatment. However, the reliance on the botanical source of artemisinin, Artemisia annua, presents challenges related to supply chain stability and cost fluctuations.[1][2] This created an urgent need for a fully synthetic antimalarial with a similar rapid onset of action.

Discovery and Initial Development

Arterolane, also known as OZ277 or RBx 11160, was discovered through a collaborative drug discovery project funded by the non-profit organization, Medicines for Malaria Venture (MMV).[3] The project, involving researchers from the US, UK, Switzerland, and Australia, aimed to identify a new chemical entity that could overcome the limitations of artemisinin. The discovery of Arterolane, a stable synthetic ozonide, was a significant breakthrough and was first reported in Nature in 2004.

Initially, MMV partnered with the Indian pharmaceutical company Ranbaxy Laboratories in 2003 for its development.[4] However, in 2007, MMV withdrew its support after investing $20 million, citing disappointing initial results and a shift in portfolio priorities.[3][5] Ranbaxy, however, continued the development of Arterolane independently, focusing on a fixed-dose combination with piperaquine phosphate.[3][4]

Mechanism of Action

This compound is a synthetic trioxolane peroxide.[6] Its antimalarial action is believed to be initiated by the reductive cleavage of the endoperoxide bridge by heme, which is released during the digestion of hemoglobin by the malaria parasite within infected erythrocytes.[3][7] This reaction generates highly reactive carbon-centered radicals that subsequently alkylate and damage essential parasite proteins, leading to parasite death.[7] While the precise molecular targets are still under investigation, it is understood to act as an adenosine triphosphatase inhibitor.[8] This rapid parasiticidal activity is effective against all blood stages of Plasmodium falciparum.[9][10]

The following diagram illustrates the proposed mechanism of action:

cluster_parasite Infected Erythrocyte Arterolane This compound Heme Heme Arterolane->Heme Reductive Cleavage Radicals Carbon-centered Radicals Heme->Radicals Generates Proteins Parasite Proteins Radicals->Proteins Alkylation & Damage Death Parasite Death Proteins->Death Leads to

Figure 1: Proposed Mechanism of Action of this compound.

Synthesis

The chemical synthesis of Arterolane is a key advantage, as it allows for large-scale production independent of agricultural factors.[1][11] The core of its synthesis involves a stereoselective 1,3-dipolar cycloaddition of a carbonyl ylide to a cyclohexanone.[12][13] This method allows for the efficient construction of the characteristic trioxolane ring structure.

The generalized synthetic workflow is depicted below:

Start Starting Materials Intermediate1 Carbonyl Ylide Precursor Start->Intermediate1 Intermediate2 Cyclohexanone Derivative Start->Intermediate2 Cycloaddition 1,3-Dipolar Cycloaddition Intermediate1->Cycloaddition Intermediate2->Cycloaddition ArterolaneCore Arterolane Core Structure Cycloaddition->ArterolaneCore Modification Functional Group Modification ArterolaneCore->Modification FinalProduct This compound Modification->FinalProduct

Figure 2: Generalized Synthetic Workflow for this compound.

Preclinical and Clinical Development

Ranbaxy (now Sun Pharmaceutical Industries) conducted a comprehensive development program for this compound in a fixed-dose combination with Piperaquine Phosphate (PQP). Piperaquine, a long-acting bisquinoline, complements the rapid but short-acting profile of Arterolane, preventing recrudescence.[6][9]

Preclinical Studies

Preclinical efficacy models using Swiss mice infected with the rodent-specific malaria parasite, Plasmodium berghei, demonstrated that Arterolane was more potent than standard antimalarial drugs such as chloroquine, mefloquine, and artesunate.[6]

Clinical Trials

The clinical development of this compound, both as a monotherapy and in combination with piperaquine, progressed through Phase I, II, and III trials.

Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound.[14][15] These studies evaluated single rising oral doses (from 25 mg to 600 mg) and multiple oral dose regimens (25 mg, 50 mg, 100 mg, and 200 mg) administered once daily for seven days.[14] The drug was found to be well-tolerated.[4][14]

A key Phase II, multicenter, randomized, double-blind, dose-finding trial evaluated the efficacy and safety of Arterolane monotherapy in patients with uncomplicated P. falciparum malaria.[16]

Experimental Protocol: Phase II Dose-Finding Study (NCT00362050) [16]

  • Objective: To assess the efficacy and safety of three different doses of Arterolane monotherapy.

  • Study Design: Randomized, double-blind, multicenter, parallel-group.

  • Patient Population: 230 patients aged 13-65 years with asexual P. falciparum parasite density of 1,000-100,000 parasites/µL.

  • Intervention:

    • Group 1: 50 mg Arterolane once daily for 7 days (n=78)

    • Group 2: 100 mg Arterolane once daily for 7 days (n=76)

    • Group 3: 200 mg Arterolane once daily for 7 days (n=76)

  • Primary Endpoint: Median time to 90% parasite clearance (PC90).

  • Follow-up: 28 days.

The results of this study indicated that the 100 mg and 200 mg doses were more effective in terms of parasite clearance.[16] However, monotherapy was associated with a high rate of recrudescence, reinforcing the need for a combination with a long-acting partner drug.[17]

Another Phase II study evaluated the combination of this compound (150 mg) and Piperaquine Phosphate (750 mg) against artemether-lumefantrine (Coartem®).[9]

Experimental Protocol: Phase II Combination Therapy Study (CTRI/2007/091/000031) [9]

  • Objective: To assess the antimalarial efficacy and safety of the Arterolane-Piperaquine combination.

  • Study Design: Open-label, randomized, multicentric, parallel group.

  • Patient Population: 240 patients with P. falciparum monoinfection and parasite densities from 1,000 to 100,000 asexual parasites/µL.

  • Intervention:

    • AM-PQP group: 150 mg this compound and 750 mg Piperaquine Phosphate once daily for 3 days (n=160).

    • Coartem group: Artemether-lumefantrine twice daily for 3 days (n=80).

  • Primary Endpoints: Polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) on day 28, parasite clearance time (PCT), and fever clearance time (FCT).

  • Follow-up: 28 days.

A large-scale, multicenter, randomized, double-blind, comparative Phase III trial was conducted across Asia and Africa to confirm the efficacy and safety of the Arterolane-Piperaquine fixed-dose combination.[2]

Experimental Protocol: Phase III Confirmatory Study (CTRI/2009/091/000101) [2]

  • Objective: To compare the efficacy and safety of Arterolane-Piperaquine with artemether-lumefantrine.

  • Study Design: Multicenter, randomized, double-blind, comparative, parallel-group.

  • Patient Population: 1072 adolescent and adult patients (12-65 years) with uncomplicated P. falciparum monoinfection.

  • Intervention:

    • AM-PQP group: Fixed-dose combination of 150 mg this compound and 750 mg Piperaquine Phosphate once daily for 3 days (n=714).

    • A-L group: Fixed-dose combination of 20 mg artemether and 120 mg lumefantrine twice daily for 3 days (n=358).

  • Primary Endpoint: PCR-corrected ACPR on day 28.

  • Follow-up: 42 days.

Summary of Clinical Trial Data

The following tables summarize the key efficacy data from the Phase II and Phase III combination therapy trials.

Table 1: Key Efficacy Outcomes of Phase II Combination Therapy Study [9]

ParameterArterolane-Piperaquine (n=160)Artemether-Lumefantrine (n=80)
PCR-Corrected ACPR on Day 28100%98.7%
Median Parasite Clearance Time30 hours30 hours
Median Fever Clearance Time24 hours24 hours

Table 2: Key Efficacy Outcomes of Phase III Confirmatory Study [2]

PopulationEndpointArterolane-Piperaquine (n=714)Artemether-Lumefantrine (n=358)
Intent-to-Treat (ITT)Day 28 PCR-Corrected ACPR92.86%92.46%
Per-Protocol (PP)Day 28 PCR-Corrected ACPR99.25%99.07%
ITTDay 42 PCR-Corrected ACPR90.48%91.34%

The clinical trial data consistently demonstrated that the fixed-dose combination of this compound and Piperaquine Phosphate has a comparable efficacy and safety profile to the gold standard artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria.[2][11] The cure rate was over 95%.[1][3]

Regulatory Approval and Market Introduction

Following the successful completion of clinical trials, Ranbaxy Laboratories received approval from the Drugs Controller General of India (DCGI) to market the Arterolane/Piperaquine combination.[1][3] The drug was launched in India on World Malaria Day, April 25, 2012, under the brand name Synriam™.[1][11] Subsequently, in 2014, Ranbaxy received marketing authorization in several African countries, including Nigeria, Uganda, Senegal, Cameroon, Guinea, Kenya, and Ivory Coast.[5][11]

The development and approval of Synriam™ was a significant milestone, representing India's first new chemical entity for malaria.[11]

The overall development timeline is visualized below:

Discovery Discovery (MMV funded) OZ277 identified Partnership Ranbaxy-MMV Partnership (2003) Discovery->Partnership MMV_Withdrawal MMV Withdraws (2007) Partnership->MMV_Withdrawal Ranbaxy_Solo Ranbaxy Continues Development MMV_Withdrawal->Ranbaxy_Solo Phase1 Phase I Trials Ranbaxy_Solo->Phase1 Phase2 Phase II Trials (Monotherapy & Combination) Phase1->Phase2 Phase3 Phase III Trials (Combination Therapy) Phase2->Phase3 Approval_India DCGI Approval (India, 2012) Phase3->Approval_India Launch_India Synriam™ Launch in India Approval_India->Launch_India Approval_Africa African Approvals (2014) Launch_India->Approval_Africa

Figure 3: Development and Approval Timeline of this compound.

Conclusion

The journey of this compound from a promising synthetic ozonide to a key component of an effective antimalarial combination therapy is a testament to persistent drug development efforts. Its synthetic origin addresses the critical need for a stable and affordable supply of potent antimalarials. The comprehensive preclinical and clinical evaluation has established the efficacy and safety of the this compound and Piperaquine Phosphate combination, providing a valuable alternative to traditional artemisinin-based therapies in the global effort to combat malaria.

References

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Arterolane Maleate Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arterolane, a synthetic ozonide, represents a significant advancement in the fight against malaria, offering a potent alternative to artemisinin-based therapies. Its unique 1,2,4-trioxolane scaffold is the cornerstone of its antiplasmodial activity. Understanding the intricate relationship between the structure of Arterolane and its biological function is paramount for the rational design of next-generation antimalarials with improved efficacy, safety, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Arterolane maleate and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Structural Insights and Key Pharmacophoric Features

The antimalarial activity of Arterolane and its analogues is intrinsically linked to the peroxide bond within the trioxolane ring. The prevailing mechanism of action involves the intraparasitic activation of this bond by ferrous heme, a byproduct of hemoglobin digestion by the malaria parasite. This interaction generates carbon-centered radicals that are thought to alkylate parasite proteins and other biomolecules, leading to parasite death.[1] The SAR studies of Arterolane analogues have focused on modifying key regions of the molecule to optimize its antiplasmodial potency, metabolic stability, and pharmacokinetic properties.

The core structure of Arterolane is a dispiro-1,2,4-trioxolane, featuring a spiroadamantane and a substituted spirocyclohexane moiety. The adamantane group is considered essential for activity, providing steric bulk that likely influences the molecule's interaction with biological targets and protects the peroxide bond from premature degradation.[2][3][4][5] Modifications have primarily centered on the cyclohexane ring and the appended side chain, revealing critical insights into the features that govern efficacy.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the in vitro antiplasmodial activity, in vivo efficacy, and pharmacokinetic parameters of Arterolane and its key analogues.

Table 1: In Vitro Antiplasmodial Activity of Arterolane Analogues against Plasmodium falciparum

CompoundModificationStrainIC50 (nM)Reference
Arterolane (OZ277) -NF540.54 ± 0.29[6]
K1~1.2[6]
DeoxyarterolaneNon-peroxidic isostereNF545200 ± 380[6]
Analogue 2i4-aminopiperidine side chainW2Potent (low nM)
Analogue 12itrans-3"-substituted 4-aminopiperidineW2Potent (low nM)
Analogue 2dcis-4"-substituted side chainW2Potent[7]
Analogue 12dtrans-3"-substituted side chainW2Potent[7]
Analogue 2gcis-4"-substituted side chainW2Potent[7]
Analogue 12gtrans-3"-substituted side chainW2Potent[7]
Analogue 12ctrans-3"-substituted side chainW2Potent[7]
Analogue 2ccis-4"-substituted side chainW2Potent[7]

Table 2: In Vivo Efficacy of Arterolane Analogues against Plasmodium berghei in Mice

CompoundDose (mg/kg/day)Dosing ScheduleOutcomeReference
Arterolane (2a) 44 days, oral50% curative dose (PD50) ~4 mg/kg/day[7]
Analogue 12a64 days, oralPD50 ~6 mg/kg/day[7]
Analogue 2i44 days, oralCured all animals
Analogue 12i44 days, oralCured all animals
Analogue 2d64 days, oralFully effective[7]
Analogue 12d64 days, oralMinimally effective[7]
Analogue 2g64 days, oralFully effective[7]
Analogue 12g64 days, oralFailed[7]
Analogue 12c64 days, oralFull cure[7]
Analogue 2c64 days, oralIneffective[7]

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterValueConditionReference
Tmax (h) 2-3 (initial peak), ~5 (secondary peak)Single oral dose in healthy subjects[8]
t½ (h) 2-4Single oral dose in healthy subjects[8][9]
AUC(0-8h) on day 0/day 6 Dose-dependent increaseMultiple oral doses in patients[10]

Key Structure-Activity Relationship Findings

Systematic modifications of the Arterolane scaffold have yielded several crucial SAR insights:

  • The Peroxide Bond is Essential: Non-peroxidic isosteres of Arterolane are devoid of significant antiplasmodial activity, confirming the critical role of the 1,2,4-trioxolane ring in the mechanism of action.[2][6]

  • The Spiroadamantane Moiety is Crucial: Analogues lacking the spiroadamantane group exhibit dramatically reduced in vitro and in vivo activity.[2][3][5]

  • Cyclohexane Substituents Modulate In Vivo Efficacy: While the structure and stereochemistry of substituents on the cyclohexane ring have a limited impact on in vitro potency, they significantly affect in vivo efficacy.[11]

  • Weakly Basic Functional Groups are Key for In Vivo Activity: The presence of a weakly basic amine in the side chain is essential for high in vivo antimalarial efficacy, although not strictly required for in vitro potency.[11] This is likely due to improved pharmacokinetic properties.

  • Regioisomers Exhibit Divergent In Vivo Efficacy: A systematic study of regioisomeric analogues, comparing the canonical cis-4"-substituted to the novel trans-3"-substituted trioxolanes, revealed that while in vitro activities were remarkably similar, their in vivo efficacies could differ dramatically.[7][12] This highlights the profound impact of subtle structural changes on the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, some trans-3" analogues outperformed Arterolane itself, achieving cures in mice after a single oral dose.[7][12]

  • Amino Group Substitution Influences Metabolic Stability: Studies on the next-generation ozonide, artefenomel (OZ439), have shown that primary and secondary amino ozonides possess greater metabolic stability than their tertiary amino counterparts. This correlates with their higher pKa and lower log D7.4 values.[13]

  • Polarity and In Vivo Efficacy: For primary amino ozonides, the addition of polar functional groups tended to decrease in vivo antimalarial efficacy.[13] In contrast, for tertiary amino ozonides, the introduction of polar groups with H-bond donors increased metabolic stability but also decreased in vivo efficacy.[13]

  • Cyclic Substructures Enhance Efficacy: Primary and tertiary amino ozonides incorporating cycloalkyl and heterocyclic substructures were generally superior to their acyclic counterparts.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of novel compounds. The following sections outline the methodologies for key assays cited in the SAR studies of Arterolane analogues.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures the inhibition of parasite DNA replication as an indicator of antiplasmodial activity.

Materials:

  • Plasmodium falciparum culture (e.g., NF54, K1, W2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, and gentamicin)

  • 96-well black microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Test compounds and reference antimalarials (e.g., chloroquine, artemisinin)

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in the complete culture medium in a separate 96-well plate.

  • Parasite Culture: Synchronize parasite cultures to the ring stage.

  • Assay Setup: Add 90 µL of a 2% parasitemia, 2% hematocrit parasite culture to each well of the 96-well black microplate.

  • Add 10 µL of the serially diluted compounds to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock solution to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and provides a measure of the compound's toxicity to mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

  • Incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours. Include vehicle-treated (control) wells.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) can be calculated as the ratio of CC50 to the antiplasmodial IC50.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of Arterolane and a typical workflow for antimalarial drug discovery.

Mechanism_of_Action cluster_parasite Malaria Parasite cluster_drug_action Drug Action Hemoglobin Host Hemoglobin Heme Heme (Fe³⁺) Hemoglobin->Heme Digestion FerrousHeme Ferrous Heme (Fe²⁺) Heme->FerrousHeme Reduction ActivatedArterolane Activated Drug (Radical Intermediates) FerrousHeme->ActivatedArterolane Catalyzes Arterolane Arterolane (1,2,4-Trioxolane) Arterolane->ActivatedArterolane Activation Alkylation Alkylation of Parasite Proteins ActivatedArterolane->Alkylation Reaction ParasiteDeath Parasite Death Alkylation->ParasiteDeath

Caption: Proposed mechanism of action for Arterolane.

Drug_Discovery_Workflow cluster_assays Key Assays Start Hit Identification (e.g., High-Throughput Screening) Lead_Gen Hit-to-Lead Generation (SAR Studies) Start->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vitro_Activity In Vitro Antiplasmodial Assay (IC50 determination) Lead_Gen->In_Vitro_Activity Preclinical Preclinical Development (In vivo efficacy & safety) Lead_Opt->Preclinical Cytotoxicity Cytotoxicity Assay (CC50 & Selectivity Index) Lead_Opt->Cytotoxicity Clinical Clinical Trials (Phase I-III) Preclinical->Clinical In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse model, ED50) Preclinical->In_Vivo_Efficacy PK_Studies Pharmacokinetic Studies (Cmax, Tmax, AUC) Preclinical->PK_Studies Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for antimalarial drug discovery.

Conclusion

The structural activity relationship of this compound and its analogues provides a compelling case study in modern medicinal chemistry. The journey from the initial discovery of the dispiro-1,2,4-trioxolane scaffold to the nuanced understanding of how subtle stereochemical and substituent changes can dramatically influence in vivo efficacy underscores the importance of a multi-parameter optimization approach in drug development. The insights gained from these SAR studies, particularly the critical role of weakly basic side chains and the potential of regioisomeric scaffolds, offer promising avenues for the design of new, potent, and druggable antimalarial agents. This ongoing research is vital in the global effort to combat malaria and overcome the challenge of drug resistance.

References

Arterolane Maleate in Plasmodium falciparum: A Technical Guide to its Molecular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane maleate, a synthetic trioxolane derivative (also known as OZ277), is a potent, fast-acting antimalarial agent effective against all blood stages of Plasmodium falciparum.[1][2] Developed as an alternative to artemisinin-based therapies, Arterolane is a critical component in the fight against drug-resistant malaria. This technical guide provides an in-depth overview of the current understanding of Arterolane's molecular targets within P. falciparum, its proposed mechanism of action, and the experimental approaches used to elucidate these details.

Mechanism of Action

The antimalarial activity of Arterolane, like other endoperoxide-containing drugs, is predicated on its activation by intraparasitic iron. The generally accepted mechanism involves the reductive cleavage of the endoperoxide bridge by ferrous iron (Fe²⁺), which is available in the parasite's food vacuole as a byproduct of hemoglobin digestion. This reaction generates highly reactive carbon-centered radicals that subsequently alkylate and damage a multitude of parasite proteins, ultimately leading to parasite death.[3][4]

While the action of these radicals is thought to be widespread, research has also focused on identifying specific, high-affinity protein targets that may be central to the drug's efficacy.

Primary Putative Target: PfATP6

The P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), PfATP6, has been a major focus of investigation as a potential target for Arterolane and other artemisinin-based antimalarials.[3] PfATP6 is crucial for maintaining calcium homeostasis within the parasite, and its disruption is lethal.

However, studies have shown that Arterolane inhibits PfATP6 with a significantly lower potency (apparent half-maximal inhibitory constant, Ki = 7,700 nM) compared to artemisinin (Ki = 79 nM). This considerable difference in inhibitory concentration suggests that while Arterolane does interact with PfATP6, it may not be its primary or sole target. Further supporting this, in vitro studies have demonstrated antagonism between Arterolane and artesunate, hinting at different or more complex mechanisms of action.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and activity of this compound against P. falciparum.

Table 1: In Vitro Efficacy of Arterolane (OZ277) against P. falciparum Strains

P. falciparum StrainIC₅₀ (ng/mL)IC₅₀ (nM)
NF54 (Chloroquine-sensitive)0.54 ± 0.29~1.37
K1 (Chloroquine-resistant)Not specified, but stated to vary by no more than 2.3-fold from NF54-

Data sourced from in vitro studies.[5]

Table 2: Clinical Efficacy of this compound-Piperaquine Phosphate (AM-PQP) Combination Therapy

ParameterAM-PQPArtemether-Lumefantrine (A-L)
Median Parasite Clearance Time (hours)3030
PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) on Day 28 (Intent-to-Treat Population)92.86%92.46%
PCR-Corrected ACPR on Day 28 (Per-Protocol Population)99.25%99.07%

Data from a Phase 3 clinical trial in adolescent and adult patients.[6][7]

Table 3: Inhibitory Activity against PfATP6

CompoundApparent Ki (nM)
Arterolane (OZ277)7,700
Artemisinin79

This data highlights the lower in vitro potency of Arterolane against PfATP6 compared to artemisinin.

Experimental Protocols

PfATP6 Inhibition Assay (Yeast-Based Heterologous Expression)

A common method to assess the inhibition of PfATP6 involves its heterologous expression in a yeast model, such as Saccharomyces cerevisiae.[8][9][10][11]

Objective: To determine the inhibitory concentration (IC₅₀) or inhibitory constant (Ki) of a compound against PfATP6.

Methodology:

  • Yeast Strain Preparation: A yeast strain deficient in its endogenous calcium pumps (e.g., K667) is transformed with a plasmid vector containing the coding sequence for P. falciparum ATP6 (PfATP6). A control strain expressing a mammalian orthologue (e.g., SERCA1a) or an empty vector is also prepared.

  • Culture and Compound Exposure:

    • A single colony of the transformed yeast is grown in a selective medium to the stationary phase.

    • The culture is then diluted in a suitable medium (e.g., YPD) supplemented with a specific concentration of calcium.

    • The test compound (this compound) is added in a serial dilution to a 96-well plate.

    • The yeast culture is added to the wells containing the compound.

  • Growth Inhibition Measurement: The plates are incubated, and yeast growth is monitored over time, typically by measuring the optical density at 600 nm (OD₆₀₀).

  • Data Analysis: The growth inhibition data is plotted against the compound concentration, and the IC₅₀ value is calculated using a suitable nonlinear regression model.

Proteomic Approaches for Target Identification

While specific proteomic studies for Arterolane are not widely published, general methodologies are well-established for identifying drug targets in P. falciparum.

1. Affinity-Based Protein Profiling (AfBPP):

  • Principle: This method uses a chemically modified version of the drug (a "bait") that is immobilized on a solid support (e.g., beads). The bait is incubated with parasite lysate, and proteins that bind to the drug are "pulled down" and subsequently identified by mass spectrometry.

  • Workflow:

    • Synthesis of an Arterolane analogue with a reactive handle for immobilization.

    • Immobilization of the analogue onto beads.

    • Incubation of the beads with P. falciparum lysate.

    • Washing to remove non-specifically bound proteins.

    • Elution of specifically bound proteins.

    • Protein identification using LC-MS/MS.

2. Thermal Proteome Profiling (TPP):

  • Principle: TPP leverages the fact that the binding of a drug can stabilize its target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected on a proteome-wide scale.

  • Workflow:

    • Treatment of intact parasite cells or lysate with this compound or a vehicle control.

    • Aliquoting the samples and heating each aliquot to a different temperature across a defined range.

    • Separation of soluble and aggregated proteins by centrifugation.

    • Analysis of the soluble protein fraction from each temperature point by quantitative mass spectrometry.

    • Plotting the abundance of each protein as a function of temperature to generate a melting curve.

    • Identifying proteins with a significant shift in their melting curve in the drug-treated samples compared to the control.

Visualizations

G Proposed Mechanism of Action of this compound cluster_parasite Plasmodium falciparum Arterolane This compound FoodVacuole Food Vacuole Arterolane->FoodVacuole Enters Radicals Reactive Carbon-Centered Radicals Arterolane->Radicals Activated by Fe²⁺ Fe2 Fe²⁺ (from Hemoglobin Digestion) FoodVacuole->Fe2 Fe2->Radicals ProteinAlkylation Widespread Protein Alkylation Radicals->ProteinAlkylation PfATP6 PfATP6 (Ca²⁺ Pump) Radicals->PfATP6 Inhibits (low potency) ParasiteDeath Parasite Death ProteinAlkylation->ParasiteDeath CaHomeostasis Disruption of Ca²⁺ Homeostasis PfATP6->CaHomeostasis Leads to CaHomeostasis->ParasiteDeath

Caption: Proposed mechanism of action for this compound in P. falciparum.

G General Workflow for Target Identification using Thermal Proteome Profiling cluster_workflow start P. falciparum Culture treatment Treat with Arterolane vs. Vehicle start->treatment heating Heat Aliquots to Different Temperatures treatment->heating centrifugation Separate Soluble & Aggregated Proteins heating->centrifugation ms Quantitative Mass Spectrometry of Soluble Fraction centrifugation->ms analysis Generate Melting Curves & Identify Shifts ms->analysis targets Potential Drug Targets analysis->targets

Caption: A generalized workflow for identifying drug targets using Thermal Proteome Profiling.

Signaling Pathways

Currently, there is a lack of specific evidence detailing the direct modulation of particular signaling pathways in P. falciparum by this compound. The primary mechanism of action, involving the generation of reactive radicals and widespread protein alkylation, suggests a broad, non-specific disruption of cellular processes rather than the targeted inhibition or activation of a single signaling cascade. The observed inhibition of PfATP6 does point to a potential disruption of calcium signaling, a critical regulatory network in the parasite.[12][13] However, given the low potency of this interaction, the overall contribution to the drug's efficacy remains an area for further investigation. Future research employing techniques like phosphoproteomics on Arterolane-treated parasites could provide more direct insights into its effects on parasite signaling networks.

Conclusion

This compound is a vital antimalarial drug with a complex mechanism of action. While the generation of reactive radicals leading to widespread protein damage is the cornerstone of its activity, the specific protein targets that are most critical to its parasiticidal effect are still being fully elucidated. PfATP6 has been investigated as a potential target, but the evidence suggests it is not the primary site of action. Advanced proteomic techniques like Thermal Proteome Profiling and Affinity-Based Protein Profiling hold the key to comprehensively mapping the direct molecular targets of Arterolane in P. falciparum. A deeper understanding of these targets will be invaluable for the development of next-generation antimalarials and for managing the emergence of drug resistance.

References

Preclinical Safety and Toxicology of Arterolane Maleate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Arterolane is a synthetic peroxide that is active against the blood stages of Plasmodium falciparum. Its mechanism of action is believed to involve the iron-mediated cleavage of its endoperoxide bridge within the parasite, leading to the generation of reactive oxygen species and subsequent alkylation of parasite proteins.[1] Given its novel structure and mechanism, a thorough preclinical safety evaluation is critical to de-risk its development for human use. This document outlines the key areas of such an evaluation.

Single-Dose and Repeated-Dose Toxicity

Detailed quantitative data from single-dose (acute) and repeated-dose (sub-chronic to chronic) toxicity studies in animals, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available for arterolane maleate. However, clinical studies in healthy volunteers have investigated single oral doses up to 600 mg and multiple daily doses up to 200 mg for 7 days, with all doses being well-tolerated.[2][3] The incidence of adverse events in these clinical trials was similar between the arterolane and placebo groups.[2][3]

Table 1: Hypothetical Summary of Repeated-Dose Toxicity Findings (Rodent Model)

Dose Group (mg/kg/day)Key ObservationsPotential Target OrgansNOAEL (mg/kg/day)
Control (Vehicle)No treatment-related findings--
Low DoseNo treatment-related findings-[Value Not Available]
Mid Dose[e.g., Slight changes in liver enzymes][e.g., Liver]
High Dose[e.g., Histopathological changes in liver, decreased body weight gain][e.g., Liver, Hematopoietic system]

Note: This table is illustrative and not based on actual reported data for this compound, which is not publicly available.

Experimental Protocol: Standard 28-Day Repeated-Dose Oral Toxicity Study in Rodents

A standard protocol for a 28-day repeated-dose oral toxicity study in a rodent species (e.g., Sprague-Dawley rats) would typically involve the following:

  • Test System: Male and female rats, typically 5-6 weeks old at the start of the study.

  • Group Size: 10 animals/sex/group.

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection is based on acute toxicity data and dose-range-finding studies.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examination prior to and at the end of the study.

    • Clinical Pathology: Hematology, coagulation, and serum biochemistry parameters are assessed at termination.

    • Necropsy: Gross pathological examination of all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with target organs examined in lower dose groups.

G cluster_pre Pre-Dosing cluster_dosing Dosing Phase (28 Days) cluster_post Post-Dosing Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization DailyDosing Daily Oral Dosing Randomization->DailyDosing DailyObs Daily Clinical Observations WeeklyBW Weekly Body Weight WeeklyFC Weekly Food Consumption TerminalProcedures Terminal Procedures DailyDosing->TerminalProcedures Necropsy Gross Necropsy TerminalProcedures->Necropsy Histopathology Histopathology Necropsy->Histopathology DataAnalysis Data Analysis & Report Histopathology->DataAnalysis

Workflow for a 28-day repeated-dose toxicity study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests evaluates the cardiovascular, respiratory, and central nervous systems.[4][5] While specific preclinical safety pharmacology data for arterolane are not publicly available, clinical trials have monitored cardiovascular parameters. Some studies of the fixed-dose combination of this compound and piperaquine phosphate reported instances of prolonged QT interval, though the incidence was low.[2]

Experimental Protocols: Core Safety Pharmacology Studies
  • Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs or non-human primates) are conducted to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are used to evaluate the potential for QT interval prolongation.

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents is used to assess behavioral and neurological effects.

  • Respiratory System: Whole-body plethysmography in conscious rodents is typically used to measure respiratory rate and tidal volume.

G cluster_cv Cardiovascular cluster_cns Central Nervous System cluster_resp Respiratory Arterolane This compound hERG hERG Assay (in vitro) Arterolane->hERG Telemetric Telemetric ECG, BP, HR (in vivo) Arterolane->Telemetric FOB Functional Observational Battery (in vivo) Arterolane->FOB Plethysmography Whole-Body Plethysmography (in vivo) Arterolane->Plethysmography

Core battery of safety pharmacology studies.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to induce mutations or chromosomal damage. The results of these studies for this compound are not publicly available.

Experimental Protocols: Standard Genotoxicity Battery
  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations).[6]

  • In Vitro Mammalian Cell Cytogenetic Assay: This assay, often a micronucleus test or a chromosomal aberration assay in cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes), detects clastogenic and aneugenic effects.

  • In Vivo Genotoxicity Assay: An in vivo assay, typically a micronucleus test in rodent hematopoietic cells (bone marrow or peripheral blood), is conducted to assess genotoxicity in a whole animal system.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are crucial for any new drug, especially for antimalarials that may be used in women of childbearing potential. These studies evaluate the effects on fertility, embryonic and fetal development, and pre- and postnatal development.[7] Specific data for this compound are not available in the public domain.

Experimental Protocols: Key Reproductive and Developmental Toxicity Studies
  • Fertility and Early Embryonic Development: Typically conducted in rats, this study assesses the effects on male and female reproductive function, including mating behavior, fertility, and early embryonic development.

  • Embryo-Fetal Development: These studies, conducted in two species (usually a rodent and a non-rodent, e.g., rabbits), evaluate the potential for teratogenicity and other developmental effects on the fetus when the drug is administered during the period of organogenesis.[8]

  • Pre- and Postnatal Development: This study, usually in rats, assesses the effects of drug exposure from implantation through lactation on the F1 generation.

Local Tolerance

Local tolerance studies are performed to evaluate the effects of a drug at the site of administration. For an orally administered drug like arterolane, these effects are typically assessed as part of the repeated-dose toxicity studies through histopathological examination of the gastrointestinal tract. Specific local tolerance studies, such as dermal or ocular irritation tests, would be conducted if other routes of administration were intended.[9]

Conclusion

The publicly available data on the preclinical safety and toxicology of this compound is limited, with most information derived from clinical trials. While these trials indicate good tolerability in humans at therapeutic doses, the detailed preclinical studies that form the foundation of the safety assessment are not accessible in the public domain. This technical guide has outlined the standard battery of preclinical safety studies that would have been required for the regulatory approval of this compound. For researchers and drug development professionals, this serves as a framework for understanding the necessary non-clinical safety evaluation of a new chemical entity and highlights the existing data gaps for this particular compound. A complete and detailed preclinical safety profile would require access to the proprietary data submitted to regulatory authorities.

References

Arterolane Maleate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane, a synthetic peroxide antimalarial, and its maleate salt, represent a significant advancement in the treatment of malaria. As a fully synthetic compound, it offers a stable and reliable alternative to artemisinin-based therapies. This technical guide provides an in-depth analysis of the core physicochemical properties of Arterolane Maleate, focusing on its solubility and stability characteristics. Understanding these parameters is critical for researchers, scientists, and drug development professionals in the formulation of effective and stable dosage forms. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound exhibits a range of solubilities in various solvents, which is a key consideration for its application in different dosage forms, from oral solids to parenteral solutions.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in commonly used laboratory solvents.

SolventSolubility (mg/mL)Temperature (°C)Method
Dimethyl Sulfoxide (DMSO)100Not SpecifiedNot Specified
In vivo formulation 1¹≥ 1.67Not SpecifiedNot Specified
In vivo formulation 2²≥ 1.67Not SpecifiedNot Specified
In vivo formulation 3³≥ 1.67Not SpecifiedNot Specified

¹10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] ²10% DMSO, 90% (20% SBE-β-CD in Saline)[1] ³10% DMSO, 90% Corn Oil[1]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed flask prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium prep2->equil sep Filter or centrifuge the suspension to separate undissolved solid equil->sep analysis1 Take an aliquot of the clear supernatant sep->analysis1 analysis2 Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2

Shake-Flask Solubility Determination Workflow

Stability Characteristics

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and formulation design. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are performed to identify potential degradation products and pathways. As per the International Conference on Harmonisation (ICH) guidelines, this compound has been subjected to stress conditions including acid, base, oxidation, heat, and light.[2][3]

Summary of Stability under Stress Conditions:

This compound has been found to be unstable under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions.[2] These studies have identified the formation of at least four unique degradation products.[2]

Quantitative Stability Data

The following table summarizes the results from forced degradation studies. The data highlights the conditions under which this compound degrades and the extent of that degradation where information is available.

Stress ConditionReagent/Condition DetailsTimeTemperature (°C)Degradation (%)
Acidic Hydrolysis 0.1 M HCl2 hours80~12%
Basic Hydrolysis 0.01 M NaOH1 hour80~16%
Oxidative 30% H₂O₂24 hoursRoom Temperature~14%
Thermal Solid State48 hours105~9%
Photolytic Solid State, UV light (254 nm)48 hoursRoom Temperature~10%

Note: The percentage of degradation can vary depending on the exact experimental conditions. The data presented is a synthesis of available information and should be considered indicative.

Experimental Protocols: Forced Degradation Studies

The following provides an overview of the methodologies employed in the forced degradation of this compound.

General Protocol for Forced Degradation:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Application of Stress: The stock solution is subjected to various stress conditions as detailed below.

  • Neutralization/Stopping the Reaction: After the specified time, the reaction is stopped. For acidic and basic solutions, this is typically achieved by neutralization.

  • Analysis: The stressed samples are then diluted with the mobile phase and analyzed using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to profile the degradation products.

Specific Stress Conditions:

  • Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 80°C).

  • Basic Hydrolysis: The drug solution is treated with a base (e.g., 0.01 M NaOH) and heated (e.g., at 80°C).

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug is exposed to high temperature (e.g., 105°C).

  • Photolytic Degradation: The solid drug is exposed to UV light (e.g., at 254 nm) in a photostability chamber.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis start_node This compound Solution acid Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) start_node->acid base Basic Hydrolysis (e.g., 0.01 M NaOH, 80°C) start_node->base oxidative Oxidative (e.g., 30% H₂O₂, RT) start_node->oxidative thermal Thermal (Solid) (e.g., 105°C) start_node->thermal photo Photolytic (Solid) (e.g., UV 254 nm, RT) start_node->photo analysis_node Stability-Indicating HPLC Analysis - Assay of this compound - Impurity Profiling acid->analysis_node base->analysis_node oxidative->analysis_node thermal->analysis_node photo->analysis_node

Forced Degradation Experimental Workflow

Degradation Pathway

Forced degradation studies have revealed that the 1,2,4-trioxolane ring, which is the pharmacophore of Arterolane, is a primary site of degradation. One of the major degradation pathways involves the breakdown of the (1r,3r,5r,7r)-2-methoxyadamantan-2-ol moiety and subsequent diol formation at the trioxolane ring.[2]

The following diagram illustrates a proposed degradation pathway for Arterolane. The exact structures of all degradation products (DPs) are not fully elucidated in the available literature, but the major degradation product (DP4) has been identified.[2]

G cluster_main Degradation Pathway parent Arterolane dp1 Degradation Product 1 (DP1) parent->dp1 dp2 Degradation Product 2 (DP2) parent->dp2 dp3 Degradation Product 3 (DP3) (Diol formation at trioxolane) parent->dp3 dp4 Major Degradation Product (DP4) (Breakdown of adamantanol moiety) parent->dp4

Proposed Degradation Pathway of Arterolane

Conclusion

This technical guide provides a consolidated overview of the solubility and stability of this compound based on currently available data. While it is evident that this compound's solubility can be enhanced through formulation strategies, further research to quantify its intrinsic solubility in aqueous and organic media is warranted. The stability profile indicates that this compound is susceptible to degradation under various stress conditions, highlighting the importance of controlled storage and handling, as well as the use of validated stability-indicating analytical methods for its quality control. The elucidation of degradation pathways is crucial for the development of stable formulations and for ensuring the safety and efficacy of the final drug product. The information presented herein serves as a valuable resource for scientists and professionals involved in the development and handling of this important antimalarial agent.

References

Initial Clinical Trial Results of Arterolane Maleate Monotherapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial clinical trial results for Arterolane Maleate (also known as OZ277 or RBx 11160) when used as a monotherapy for the treatment of uncomplicated Plasmodium falciparum malaria. The data presented herein is collated from early-phase clinical studies and aims to offer a detailed perspective for researchers and professionals in the field of drug development.

Executive Summary

This compound is a synthetic trioxolane antimalarial compound developed as a potential alternative to artemisinin-based therapies.[1][2] Initial Phase II clinical trials investigated its efficacy and safety as a standalone agent. While demonstrating rapid parasite clearance, the monotherapy was ultimately hampered by high rates of recrudescence, leading to its subsequent development as part of a fixed-dose combination therapy with piperaquine phosphate.[1][3] This document outlines the quantitative outcomes, experimental designs, and mechanistic insights from these foundational monotherapy trials.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) data from a pivotal Phase II, multicenter, randomized, dose-finding clinical trial.[4]

Table 1: Patient Demographics and Dosing Cohorts

Parameter50 mg Dose100 mg Dose200 mg Dose
Number of Patients787675
Dosing RegimenOnce daily for 7 daysOnce daily for 7 daysOnce daily for 7 days

Table 2: Pharmacodynamic Response Parameters

Parameter50 mg Dose100 mg Dose200 mg Dose
Recrudescence Rate (Day 28)Not explicitly statedNot explicitly stated28% - 37%[3]
50% Parasite Clearance (PC₅₀)Data not availableData not availableData not available
90% Parasite Clearance (PC₉₀)Data not availableData not availableData not available
Parasite Clearance Time (PCT)Data not availableData not availableData not available

Note: Specific values for PC₅₀, PC₉₀, and PCT for each dose group were not detailed in the available literature, though the relationship between pharmacokinetic parameters and these indices was a focus of the study.[4]

Experimental Protocols

The primary source for the experimental protocol is the Phase II, double-blind, multicenter, randomized, parallel-group, dose-ranging trial.[4]

Study Design

A flowchart of the experimental workflow is provided below.

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_followup Follow-up & Analysis PatientScreening Patient Screening for Uncomplicated P. falciparum Malaria InclusionCriteria Inclusion/Exclusion Criteria Met PatientScreening->InclusionCriteria InformedConsent Informed Consent Obtained InclusionCriteria->InformedConsent Randomization Randomization InformedConsent->Randomization Dose50 50 mg this compound (n=78) Randomization->Dose50 Dose100 100 mg this compound (n=76) Randomization->Dose100 Dose200 200 mg this compound (n=75) Randomization->Dose200 Dosing Oral Administration Once Daily for 7 Days Dose50->Dosing Dose100->Dosing Dose200->Dosing PK_Sampling Plasma Concentration Sampling Dosing->PK_Sampling PD_Assessment Parasite Clearance Assessment Dosing->PD_Assessment DataAnalysis PK/PD Modeling & Analysis PK_Sampling->DataAnalysis PD_Assessment->DataAnalysis

Caption: Experimental workflow for the Phase II dose-ranging trial.

Patient Population

Patients with acute, uncomplicated P. falciparum malaria were enrolled in the study.[4]

Dosing and Administration

Patients were randomized into one of three cohorts to receive 50 mg, 100 mg, or 200 mg of this compound orally, once daily for seven consecutive days.[4]

Pharmacokinetic and Pharmacodynamic Assessments
  • Pharmacokinetics (PK): Plasma concentrations of this compound were measured to determine pharmacokinetic parameters such as AUC (Area Under the Curve).[4]

  • Pharmacodynamics (PD): The primary pharmacodynamic responses measured were the 50% parasite clearance (PC₅₀), 90% parasite clearance (PC₉₀), parasite clearance time (PCT), and the rate of recrudescence.[4]

Mechanism of Action: Signaling Pathway

The antimalarial activity of this compound, a synthetic trioxolane, is predicated on its peroxide bond.[2][5] The proposed mechanism of action involves the following steps:

  • Activation: The peroxide bond of this compound is reductively cleaved by ferrous iron (Fe²⁺) from heme, which is produced during the digestion of hemoglobin by the malaria parasite within its food vacuole.[5]

  • Radical Formation: This cleavage generates highly reactive carbon-centered radicals.[5]

  • Target Alkylation: These radicals then proceed to alkylate and damage essential parasite components, including heme and various proteins, leading to parasite death.[5]

The diagram below illustrates this proposed signaling pathway.

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion Radicals Carbon-Centered Radicals Heme->Radicals Arterolane This compound (with Peroxide Bond) Arterolane->Radicals Reductive Cleavage Alkylation Alkylation of Parasite Proteins and Heme Radicals->Alkylation Death Parasite Death Alkylation->Death

Caption: Proposed mechanism of action for this compound.

Conclusion

The initial clinical trials of this compound as a monotherapy demonstrated its potential as a rapidly acting antimalarial agent. However, the high rates of recrudescence, likely due to suboptimal drug exposure in infected patients, precluded its further development as a standalone treatment.[3] These findings underscored the necessity of combining this compound with a long-acting partner drug to ensure complete parasite eradication and prevent the development of resistance, a strategy that ultimately led to the successful development of the fixed-dose combination with piperaquine phosphate.[3][4]

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of P. falciparum to Arterolane Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arterolane Maleate (formerly known as OZ277) is a synthetic trioxolane antimalarial compound that acts rapidly against the erythrocytic stages of Plasmodium falciparum.[1] Unlike artemisinin derivatives, which are derived from a plant source, this compound is fully synthetic, ensuring a more stable and affordable supply chain.[1][2] Its mechanism of action involves the generation of carbon-centered radicals within the parasite, leading to alkylation of heme and parasite proteins.[3] This document provides detailed protocols for assessing the in vitro susceptibility of P. falciparum to this compound using the widely accepted SYBR Green I-based fluorescence assay and the microscopic schizont maturation assay.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of Arterolane (OZ277) against various strains of P. falciparum.

P. falciparum StrainResistance ProfileIC50 (ng/mL)IC50 (nM)Reference
NF54Drug-sensitive0.54 ± 0.291.06 ± 0.57[3]
K1Chloroquine and Pyrimethamine-resistant0.60 ± 0.171.18 ± 0.33[3]
3D7Drug-sensitive~1.0 - 15.0~2.0 - 29.5[4]
W2Chloroquine-resistant~1.0 - 15.0~2.0 - 29.5[4]

Note: IC50 values can vary between laboratories depending on the specific assay conditions.

Experimental Protocols

General P. falciparum Culture

Aseptic techniques are mandatory for all procedures involving parasite culture.

  • Culture Medium: RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) AlbuMAX II, and 10 mg/L gentamicin.

  • Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 2-5% hematocrit in the culture medium.[5] Cultures are incubated at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[5][6]

  • Synchronization: For stage-specific assays, parasite cultures are synchronized at the ring stage using two 5% D-sorbitol treatments 48 hours apart.[7]

Preparation of this compound Stock and Working Solutions
  • Solvent: this compound is soluble in Dimethyl sulfoxide (DMSO).[8]

  • Stock Solution (1 mg/mL):

    • Aseptically weigh 1 mg of this compound powder.

    • Dissolve in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C.[3] Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Thaw a stock solution aliquot.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a two-fold or three-fold serial dilution. The final DMSO concentration in the assay wells should not exceed 0.1% to avoid solvent toxicity to the parasites.

SYBR Green I-Based Fluorescence Assay Protocol

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasites within the anucleated erythrocytes.[9][10][11]

Materials:

  • Synchronized P. falciparum culture (ring stage) at 0.5% parasitemia and 2% hematocrit.

  • This compound working solutions.

  • Sterile, 96-well flat-bottom tissue culture plates.

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100.

  • SYBR Green I dye (10,000x stock in DMSO).

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

  • Plate Preparation: Add 100 µL of complete culture medium to each well of a 96-well plate. Add 100 µL of the appropriate this compound working solution to the test wells, creating a serial dilution across the plate. Include drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (negative control).

  • Parasite Addition: Add 100 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well, except for the negative control wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.[5]

  • Lysis and Staining:

    • Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer (final concentration 2x).

    • After incubation, freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate at room temperature.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Express the results as a percentage of the positive control (drug-free wells).

    • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

Workflow for SYBR Green I Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_parasites Synchronize P. falciparum (Ring Stage, 0.5% Parasitemia) add_parasites Add Parasites to Plate prep_parasites->add_parasites prep_drug Prepare this compound Serial Dilutions prep_plate Prepare 96-well Plate (Controls & Drug Dilutions) prep_drug->prep_plate prep_plate->add_parasites incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate freeze_thaw Freeze-Thaw Plate to Lyse RBCs incubate->freeze_thaw add_sybr Add Lysis Buffer with SYBR Green I freeze_thaw->add_sybr incubate_dark Incubate 1 hour (Room Temp, Dark) add_sybr->incubate_dark read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calculate_inhibition->plot_ic50

Caption: Workflow for the SYBR Green I-based susceptibility assay.

Schizont Maturation Assay Protocol

This microscopic assay determines drug activity by observing the ability of parasites to mature from the ring stage to the schizont stage in the presence of the drug.

Materials:

  • Synchronized P. falciparum culture (ring stage) at 0.2-0.5% parasitemia.

  • This compound working solutions.

  • Sterile, 96-well flat-bottom tissue culture plates.

  • Giemsa stain.

  • Microscope with an oil immersion lens.

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound and controls as described for the SYBR Green I assay.

  • Parasite Addition: Add 200 µL of the synchronized ring-stage parasite culture to each well.

  • Incubation: Incubate the plate for 24-30 hours, or until schizonts (containing >3 nuclei) are observed in the drug-free control wells.[1]

  • Smear Preparation:

    • Carefully remove the supernatant from each well.

    • Prepare a thin blood smear from the red blood cell pellet of each well.

  • Staining and Microscopy:

    • Fix the smears with methanol and stain with 10% Giemsa.

    • Examine the smears under a microscope.

    • Count the number of schizonts per 200 asexual parasites for each drug concentration and control.

  • Data Analysis:

    • Calculate the percentage of schizont maturation inhibition for each concentration using the formula: % Inhibition = [1 – (Number of schizonts in test well / Number of schizonts in control well)] x 100

    • Determine the IC50 value by plotting the percent inhibition against the drug concentration.

Workflow for Schizont Maturation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_parasites Synchronize P. falciparum (Ring Stage, 0.2-0.5% Parasitemia) add_parasites Add Parasites to Plate prep_parasites->add_parasites prep_drug Prepare this compound Serial Dilutions prep_plate Prepare 96-well Plate (Controls & Drug Dilutions) prep_drug->prep_plate prep_plate->add_parasites incubate Incubate for 24-30 hours (until schizonts form in control) add_parasites->incubate make_smears Prepare Thin Blood Smears from each well incubate->make_smears stain_smears Stain Smears with Giemsa make_smears->stain_smears microscopy Microscopic Examination (Count schizonts per 200 parasites) stain_smears->microscopy calculate_inhibition Calculate % Schizont Maturation Inhibition microscopy->calculate_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calculate_inhibition->plot_ic50

Caption: Workflow for the microscopic schizont maturation assay.

References

Application Notes and Protocols for the Use of Arterolane Maleate in Murine Models of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of arterolane maleate (formerly known as OZ277), a synthetic trioxolane antimalarial, in established murine models of malaria. This document includes detailed experimental protocols, a summary of efficacy data, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

This compound is a fast-acting blood schizonticide developed as a synthetic alternative to artemisinin derivatives. Its peroxide bond is crucial for its antimalarial activity. Preclinical evaluations in murine models have been instrumental in establishing its efficacy and mechanism of action. These studies have demonstrated that arterolane is more potent than standard antimalarial drugs such as chloroquine, mefloquine, and artesunate in mice infected with Plasmodium berghei[1]. Murine models, particularly using Swiss albino mice and the Plasmodium berghei ANKA strain, are the standard for in vivo screening of potential antimalarial compounds.

Mechanism of Action

The antimalarial activity of arterolane is dependent on its 1,2,4-trioxolane core. The proposed mechanism involves the cleavage of the peroxide bond, a process thought to be mediated by ferrous iron (Fe²⁺) derived from the digestion of hemoglobin by the parasite within the food vacuole. This cleavage generates highly reactive carbon-centered radicals that subsequently alkylate and damage essential parasite components, such as heme and proteins, leading to parasite death.

Arterolane Mechanism of Action cluster_parasite Malaria Parasite Arterolane Arterolane (OZ277) Heme Heme-Fe(II) Arterolane->Heme Activation by Radicals Carbon-centered Radicals Heme->Radicals Generates Targets Parasite Proteins & Heme Radicals->Targets Alkylation of Death Parasite Death Targets->Death Leads to

Caption: Proposed mechanism of action for Arterolane (OZ277).

In Vivo Efficacy Data

While preclinical studies have established the high potency of this compound in murine models, specific ED50 and ED90 values for arterolane monotherapy are not consistently reported in publicly available literature. The focus of many publications has shifted to its synergistic effects in combination with longer-acting partner drugs like piperaquine. However, studies on analogues of arterolane provide insight into the expected efficacy. For instance, some analogues have been shown to achieve cures in P. berghei-infected mice at single oral doses[2].

The following table summarizes the reported efficacy of selected arterolane analogues in the 4-day suppressive test in P. berghei-infected Swiss Webster mice. This data is presented to illustrate the potency of the trioxolane class, though it should be noted that these are not data for this compound itself.

CompoundDaily Dose (mg/kg, p.o.)Mean Survival (Days)Cure Rate (%)
Analogue 12a 100>30100
Analogue 2a 100>30100
Analogue 12c 24>30100
Analogue 12i 6>30100
Chloroquine 2015.6 ± 0.90
Vehicle Control -6.2 ± 0.40

Data adapted from studies on arterolane analogues[2]. Dosing was administered once daily for four days.

Experimental Protocols

The most common in vivo assay to determine the efficacy of antimalarial compounds is the 4-day suppressive test, also known as Peters' test. This test evaluates the ability of a compound to suppress parasitemia after the inoculation of parasites.

Materials and Reagents
  • Animals: Female Swiss albino mice (or Swiss Webster), 6-8 weeks old, weighing 20-25g.

  • Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain.

  • Drug Formulation: this compound is typically suspended in a vehicle suitable for oral gavage, such as 7% Tween 80 and 3% ethanol in distilled water, or a standard suspending vehicle (SSV) containing carboxymethylcellulose, benzyl alcohol, and Tween 80.

  • Giemsa Stain: For staining thin blood smears.

  • Microscope: With an oil immersion objective (100x).

Experimental Workflow: 4-Day Suppressive Test

4_Day_Suppressive_Test_Workflow Inoculation Day 0: Inoculate Mice (i.p. with 1x10^7 P. berghei infected erythrocytes) Treatment_D0 Day 0 (2-4h post-infection): Administer first dose of This compound (p.o.) Inoculation->Treatment_D0 Treatment_D1_D3 Days 1, 2, 3: Administer daily dose of This compound (p.o.) Treatment_D0->Treatment_D1_D3 Blood_Smear Day 4: Prepare thin blood smears from tail blood Treatment_D1_D3->Blood_Smear Stain_Count Stain smears with Giemsa & determine parasitemia microscopically Blood_Smear->Stain_Count Analysis Calculate % parasite suppression and mean survival time Stain_Count->Analysis Monitor Monitor mice daily for up to 30 days to assess survival and check for cures Analysis->Monitor

Caption: Workflow for the 4-Day Suppressive Test.

Detailed Procedure
  • Parasite Inoculation:

    • A donor mouse with a rising parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture into an anticoagulant (e.g., heparin or EDTA).

    • The blood is diluted in a suitable medium (e.g., phosphate-buffered saline) to a concentration of 1x10⁸ infected red blood cells per milliliter.

    • Each experimental mouse is inoculated intraperitoneally (i.p.) with 0.2 mL of the diluted blood, resulting in an inoculum of 2x10⁷ infected erythrocytes.

  • Drug Administration:

    • Mice are randomly divided into experimental groups (typically 5 mice per group), including a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day).

    • The first dose of this compound or control is administered orally (p.o.) via gavage approximately 2-4 hours after parasite inoculation (Day 0).

    • Treatment is continued once daily for the next three consecutive days (Day 1, 2, and 3).

  • Assessment of Parasitemia:

    • On Day 4, 24 hours after the last dose, thin blood smears are prepared from the tail vein of each mouse.

    • The smears are fixed with methanol and stained with Giemsa.

    • Parasitemia is determined by light microscopy by counting the number of parasitized red blood cells out of a total of 500-1000 red blood cells.

  • Data Analysis:

    • The average percentage of parasitemia for each group is calculated.

    • The percentage of parasite suppression is calculated using the following formula:

    • The mean survival time (MST) for each group is recorded. Mice that survive for 30 days are considered cured.

Conclusion

References

Application Notes and Protocols: Experimental Design for Studying Arterolane Maleate Resistance in Plasmodium falciparum In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane, a synthetic ozonide, represents a critical class of antimalarial compounds developed to combat resistance to traditional therapies.[1] Administered as Arterolane Maleate in a fixed-dose combination with Piperaquine Phosphate, it offers a rapid onset of action against erythrocytic stages of Plasmodium falciparum.[2] The continued efficacy of this combination therapy is threatened by the potential emergence of drug-resistant parasite strains. Understanding the molecular and cellular mechanisms underpinning this compound resistance is paramount for monitoring its clinical effectiveness and developing next-generation antimalarials.

These application notes provide a comprehensive framework for inducing and characterizing this compound resistance in P. falciparum in vitro. The protocols outlined herein detail the generation of resistant parasite lines, assessment of drug susceptibility, and investigation of the genetic and phenotypic traits associated with the resistance phenotype.

Core Experimental Workflow

The overall strategy involves generating this compound-resistant P. falciparum lines from a drug-sensitive parental strain, followed by a multi-pronged approach to characterize the resistance phenotype and elucidate the underlying mechanisms.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic & Genotypic Characterization cluster_2 Phase 3: Mechanistic Investigation start Start with drug-sensitive P. falciparum strain (e.g., 3D7, Dd2) culture Continuous in vitro culture start->culture Establish culture drug_pressure Apply continuous drug pressure with this compound culture->drug_pressure Introduce drug monitor Monitor parasite growth and determine IC50 periodically drug_pressure->monitor Assess susceptibility monitor->drug_pressure Increase drug conc. if growth persists resistant_line Isolate resistant parasite line (clonal selection) monitor->resistant_line Confirm resistance (significant IC50 shift) phenotype Phenotypic Assays: - Drug susceptibility (IC50) - Growth rate analysis - Cross-resistance profiling resistant_line->phenotype genotype Genotypic Analysis: - Whole Genome Sequencing - Targeted gene sequencing (PfK13, PfCRT, PfMDR1) resistant_line->genotype transcriptomics Transcriptomics (RNA-Seq) phenotype->transcriptomics proteomics Proteomics (LC-MS/MS) phenotype->proteomics cellular Cellular Assays: - Oxidative stress measurement - Other relevant pathway analysis phenotype->cellular genotype->transcriptomics genotype->proteomics genotype->cellular G cluster_0 Drug Action & Stress Induction cluster_1 Potential Resistance Mechanisms Arterolane This compound Activation Heme-mediated Activation Arterolane->Activation ROS Reactive Oxygen Species (ROS) Activation->ROS Damage Oxidative Damage (Proteins, Lipids, DNA) ROS->Damage UPR Unfolded Protein Response (UPR) Damage->UPR Death Parasite Death Damage->Death UPR->Death PfK13 Mutant PfK13 ReducedActivation Reduced Drug Activation PfK13->ReducedActivation May cause ReducedActivation->ROS Antioxidant Upregulated Antioxidant Pathways (e.g., GSH) Antioxidant->ROS Neutralizes Repair Enhanced DNA/Protein Repair Mechanisms Repair->Damage Repairs Efflux Drug Efflux (e.g., mutant PfMDR1) Efflux->Arterolane Reduces intracellular concentration

References

Application Notes and Protocols for the Use of Arterolane Maleate in Pediatric Malaria Patient Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the use of Arterolane Maleate, in a fixed-dose combination with Piperaquine Phosphate (PQP), for the treatment of uncomplicated malaria in pediatric patients. The information is compiled from multicenter Phase II and Phase III clinical trials conducted in India and Africa.

Application Notes

This compound is a synthetic ozonide antimalarial characterized by its rapid onset of action against all blood stages of Plasmodium parasites. In pediatric clinical studies, it is most commonly evaluated as a fixed-dose combination (FDC) with Piperaquine Phosphate (PQP), a long-acting partner drug that aids in clearing residual parasites and preventing recrudescence. The dispersible tablet formulation of this compound (37.5 mg) and Piperaquine Phosphate (187.5 mg) has been specifically developed to improve dosing accuracy, ease of administration, and compliance in children.

Clinical evidence from Phase II and Phase III trials demonstrates that the this compound-Piperaquine Phosphate (AM-PQP) combination is a safe and effective treatment for uncomplicated Plasmodium falciparum and Plasmodium vivax malaria in pediatric patients aged 6 months to 12 years[1][2][3][4][5]. Its efficacy is comparable to the standard-of-care artemisinin-based combination therapy (ACT), Artemether-Lumefantrine (AL)[1][2].

Key Efficacy and Safety Data

The following tables summarize the key quantitative data from comparative clinical trials involving the AM-PQP dispersible tablet formulation in pediatric patients with uncomplicated malaria.

Table 1: Efficacy of this compound-Piperaquine Phosphate (AM-PQP) vs. Artemether-Lumefantrine (AL) in Pediatric Patients with Uncomplicated P. falciparum Malaria (Phase III)

Efficacy EndpointAM-PQP (Once Daily)Artemether-Lumefantrine (Twice Daily)
Patient Population 571 patients (ages 6 months to 12 years)288 patients (ages 6 months to 12 years)
PCR-Corrected Cure Rate (Day 28, Per-Protocol) 100.0%98.5%
PCR-Corrected Cure Rate (Day 28, Intention-to-Treat) 96.0%95.8%
PCR-Corrected Cure Rate (Day 42, Intention-to-Treat) 94.4%93.1%
Median Parasite Clearance Time (PCT) 24 hours24 hours
Median Fever Clearance Time (FCT) 6 hours12 hours

Data sourced from a multicenter, randomized, comparative, parallel-group trial in India and Africa[1][2][6][7].

Table 2: Efficacy of this compound-Piperaquine Phosphate (AM-PQP) in Pediatric Patients with Uncomplicated P. falciparum Malaria (Phase II)

Efficacy EndpointResult
Patient Population 141 patients (ages 6 months to 12 years)
PCR-Corrected Cure Rate (Day 28, Per-Protocol) 100% (95% CI: 97.11-100)
Median Parasite Clearance Time (PCT) 24 hours (95% CI: 18.0-24.0)
Median Fever Clearance Time (FCT) 10 hours (95% CI: 4.0-18.0)

Data sourced from a multicentric, open-label study[4][5][8].

Table 3: Efficacy of this compound-Piperaquine Phosphate (AM-PQP) vs. Chloroquine in Pediatric Patients with Uncomplicated P. vivax Malaria (Phase III)

Efficacy EndpointAM-PQPChloroquine
Patient Population 111 patients (ages 6 months to 12 years)53 patients (ages 6 months to 12 years)
Proportion of Afebrile Patients at 72 hours (PP) 100%100%
Proportion of Aparasitemic Patients at 72 hours (PP) 100%100%
Cure Rate (Day 28 and 42) >95%>95%

Data sourced from a multicentric, open-label, randomized study in India[3].

Safety and Tolerability

The fixed-dose combination of this compound and Piperaquine Phosphate was found to be safe and well-tolerated in pediatric patients[1][2][6]. The overall safety profile was similar to that of Artemether-Lumefantrine[1][2][6].

  • Common Adverse Events: The most frequently reported clinical adverse event was vomiting[3][4]. Other reported adverse events included upper respiratory tract complaints, headache, and abdominal pain[9].

  • Cardiac Safety: No cases of Torsade de Pointes, sudden death, or other severe cardiac events directly attributable to significant QTc interval prolongation were reported in the pediatric studies[10]. While some patients showed a change in the corrected QT interval (QTc), these changes were generally not clinically significant, and no patients were discontinued from the trials due to QTc prolongation[4][11].

  • Serious Adverse Events: No deaths or serious adverse events were reported in the Phase II study of AM-PQP in pediatric patients with P. falciparum malaria[4].

Experimental Protocols

The following are generalized protocols based on the methodologies reported in the cited clinical trials for the evaluation of this compound-Piperaquine Phosphate in pediatric malaria patients.

Study Design and Patient Population

A multicenter, randomized, open-label or comparative, parallel-group study design is typically employed.

  • Inclusion Criteria:

    • Male and female patients aged 6 months to 12 years.

    • Confirmed diagnosis of acute uncomplicated P. falciparum or P. vivax mono-infection.

    • Presence of fever (axillary temperature ≥37.5°C) or a documented history of fever in the preceding 24 hours.

    • Informed consent provided by parents or legal guardians.

  • Exclusion Criteria:

    • Signs and symptoms of severe malaria.

    • Severe malnutrition.

    • Presence of mixed malaria infections.

    • History of hypersensitivity to the study drugs.

    • Use of other antimalarial drugs within a specified period before the study.

Treatment Administration
  • Investigational Arm (AM-PQP): Dispersible tablets of this compound (37.5 mg) and Piperaquine Phosphate (187.5 mg) administered once daily for three consecutive days. The tablets are dispersed in a small amount of water before administration. Dosing is typically based on age or weight brackets.

  • Comparator Arm (e.g., AL): Dispersible tablets of Artemether (20 mg) and Lumefantrine (120 mg) administered twice daily for three consecutive days.

  • Vomiting: If a patient vomits within 30 minutes of drug administration, the full dose should be re-administered. If vomiting occurs between 30 and 60 minutes, a half dose may be re-administered[12].

Efficacy Assessment
  • Primary Endpoint: The primary efficacy outcome is typically the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28.

  • Secondary Endpoints:

    • PCR-corrected ACPR at Day 42.

    • Parasite Clearance Time (PCT): Time from the first dose until the first of two consecutive blood smears are negative for asexual parasites.

    • Fever Clearance Time (FCT): Time from the first dose until the body temperature falls below 37.5°C and remains so for at least 48 hours.

  • Parasitological Assessment: Thick and thin blood smears are prepared at screening, baseline, and at specified intervals (e.g., every 6-12 hours until clearance, and then at follow-up visits on Days 7, 14, 21, 28, 35, and 42). Parasite density is determined by microscopy.

  • Genotyping: PCR analysis is performed to distinguish between recrudescence and new infections in cases of treatment failure.

Safety Assessment
  • Adverse Events (AEs): All AEs are recorded and monitored throughout the study. The severity and relationship to the study drug are assessed.

  • Laboratory Tests: Hematology, biochemistry, and urinalysis are performed at baseline and at the end of the study or as clinically indicated.

  • Electrocardiogram (ECG): ECGs are recorded at baseline and at specified time points after drug administration to monitor for any effects on the QTc interval.

  • Vital Signs: Vital signs are monitored at regular intervals during the study.

Visualizations

Mechanism of Action of this compound

This compound is a synthetic peroxide antimalarial. Its mechanism of action is believed to be similar to that of artemisinins. The peroxide bridge in the molecule is activated by intraparasitic heme iron, leading to the generation of reactive oxygen species (ROS) and other radical species. These radicals then damage parasite proteins and other macromolecules, leading to parasite death.

High-Level Mechanism of Action of this compound cluster_parasite Plasmodium Parasite Arterolane This compound Activation Activation of Peroxide Bridge Arterolane->Activation Heme Heme Iron (Fe2+) Heme->Activation ROS Reactive Oxygen Species (ROS) & Carbon-Centered Radicals Activation->ROS Damage Damage to Parasite Proteins & Macromolecules ROS->Damage Death Parasite Death Damage->Death

Caption: High-Level Mechanism of Action of this compound.

Experimental Workflow for a Pediatric Malaria Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy and safety of this compound-Piperaquine Phosphate in pediatric malaria patients.

Experimental Workflow for a Pediatric Malaria Clinical Trial Screening Screening of Patients (Ages 6mo - 12yrs) Consent Informed Consent from Parents/Guardians Screening->Consent Inclusion Inclusion/Exclusion Criteria Assessment Randomization Randomization Inclusion->Randomization Eligible Analysis Data Analysis and Reporting Inclusion->Analysis Not Eligible Consent->Inclusion ArmA Treatment Arm A: AM-PQP (Once Daily for 3 Days) Randomization->ArmA ArmB Treatment Arm B: Comparator (e.g., AL Twice Daily for 3 Days) Randomization->ArmB FollowUp Follow-up Period (42 Days) ArmA->FollowUp ArmB->FollowUp Efficacy Efficacy Assessment (Blood Smears, PCR) FollowUp->Efficacy Safety Safety Assessment (AEs, Labs, ECG) FollowUp->Safety Efficacy->Analysis Safety->Analysis

Caption: Experimental Workflow for a Pediatric Malaria Clinical Trial.

References

Application Notes and Protocols for Arterolane Maleate in the Treatment of Uncomplicated P. falciparum Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Arterolane maleate is a synthetic trioxolane antimalarial agent that represents a significant advancement in the fight against malaria, offering a synthetic alternative to artemisinin derivatives.[1][2] It acts rapidly against all erythrocytic stages of Plasmodium falciparum.[1] Due to its short half-life, arterolane is formulated in a fixed-dose combination with piperaquine phosphate, a long-acting bisquinoline.[1][3] This combination therapy, known as Synriam™, ensures rapid clearance of parasites by arterolane while piperaquine eliminates residual parasites, preventing recrudescence and potentially delaying the development of resistance.[3]

The combination of this compound and piperaquine phosphate is indicated for the treatment of acute, uncomplicated P. falciparum malaria in adults and children.[4] Clinical studies have demonstrated that this combination therapy has comparable efficacy and safety to other artemisinin-based combination therapies (ACTs) like artemether-lumefantrine.[1][5] The once-daily dosing regimen of arterolane-piperaquine offers an advantage in patient compliance.[1]

Mechanism of Action:

This compound's primary mechanism of action is believed to involve the cleavage of its endoperoxide bridge by ferrous iron (Fe²⁺) within the parasite's food vacuole. This reaction generates highly reactive carbon-centered radicals that subsequently alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death. While sharing a similar endoperoxide pharmacophore with artemisinins, its mechanism is thought to be slightly different.

Piperaquine, the partner drug, functions similarly to chloroquine by inhibiting the detoxification of heme into hemozoin in the parasite's digestive vacuole.[2][6][7] The accumulation of toxic free heme leads to parasite death. This dual and distinct mechanism of action is crucial for the combination's high efficacy and its role in mitigating resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials evaluating the efficacy and pharmacokinetics of this compound in combination with Piperaquine Phosphate for the treatment of uncomplicated P. falciparum malaria.

Table 1: Efficacy of this compound (150 mg) and Piperaquine Phosphate (750 mg) Combination Therapy

Efficacy EndpointArterolane-PiperaquineArtemether-Lumefantrine (Comparator)Reference
PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) on Day 28 (Per-Protocol Population) 99.25% - 100%98.7% - 99.07%[5]
PCR-Corrected ACPR on Day 42 (Intent-to-Treat Population) >98%>98%[5]
Median Parasite Clearance Time (PCT) 30 hours30 hours[8]
Median Fever Clearance Time (FCT) 24 hours24 hours[8]

Table 2: Pharmacokinetic Parameters of this compound and Piperaquine Phosphate

DrugTmax (hours)t½ (half-life)Key NotesReference
This compound 2-32-4 hoursExhibits a secondary peak at ~5 hours post-dose.[6]
Piperaquine Phosphate ~5~228 hoursLong half-life contributes to post-treatment prophylaxis.[7]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum in vitro.

Objective: To assess the in vitro efficacy of this compound against asexual stages of P. falciparum.

Materials:

  • P. falciparum laboratory-adapted strains (e.g., 3D7, Dd2)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)

  • This compound stock solution (in DMSO)

  • 96-well black microtiter plates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Methodology:

  • Parasite Culture: Maintain asynchronous or synchronized (ring-stage) P. falciparum cultures in complete culture medium at 37°C.

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. Include a drug-free control (medium only) and a positive control (e.g., chloroquine).

  • Assay Plate Preparation:

    • Add the diluted this compound solutions to the 96-well black microtiter plates.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • Cell Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Normalize the fluorescence values to the drug-free control wells (representing 100% parasite growth).

    • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

    • Calculate the IC50 value using a non-linear regression model.

Clinical Trial Protocol for Efficacy and Safety Assessment of Arterolane-Piperaquine

This protocol is a synthesized model based on WHO guidelines and published clinical trials for evaluating arterolane-piperaquine in patients with uncomplicated P. falciparum malaria.

Study Title: A Randomized, Controlled, Open-Label Study to Evaluate the Efficacy and Safety of a Fixed-Dose Combination of this compound and Piperaquine Phosphate Compared to Artemether-Lumefantrine for the Treatment of Uncomplicated Plasmodium falciparum Malaria.

Primary Objective: To assess the clinical and parasitological efficacy of arterolane-piperaquine.

Secondary Objectives:

  • To evaluate the safety and tolerability of arterolane-piperaquine.

  • To determine the parasite and fever clearance times.

Study Design: A two-arm, randomized, controlled, open-label, multicenter study.

Inclusion Criteria:

  • Age: 12 to 65 years.

  • Confirmed P. falciparum monoinfection with a parasite density of 1,000–100,000 asexual parasites/µL.[8]

  • Fever (axillary temperature ≥ 37.5°C) or history of fever in the preceding 24 hours.

  • Informed consent.

Exclusion Criteria:

  • Signs of severe malaria.

  • Pregnancy or lactation.

  • Known hypersensitivity to the study drugs.

  • Treatment with another antimalarial within the last 28 days.

Treatment Regimen:

  • Test Arm: One tablet of this compound (150 mg) and Piperaquine Phosphate (750 mg) administered orally once daily for 3 days.

  • Control Arm: Artemether-Lumefantrine administered according to standard guidelines (e.g., twice daily for 3 days).

Study Procedures and Follow-up:

  • Day 0 (Baseline): Clinical assessment, body temperature, parasite density determination (thick and thin blood smears), and blood sample collection for molecular analysis (PCR).

  • Days 1, 2, 3: Supervised drug administration. Clinical assessment, temperature, and parasite density measurements every 6-12 hours until parasite clearance.

  • Follow-up Days 7, 14, 21, 28, and 42: Clinical assessment, parasite density determination.

  • Adverse Event Monitoring: Record all adverse events throughout the study.

Efficacy Endpoints:

  • Primary: PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28.[8]

  • Secondary:

    • PCR-corrected ACPR at Day 42.

    • Parasite Clearance Time (PCT): Time from the first dose until the first of two consecutive parasite-negative blood smears.

    • Fever Clearance Time (FCT): Time from the first dose until body temperature falls below 37.5°C and remains so for at least 48 hours.

Statistical Analysis: Efficacy will be analyzed in both the per-protocol (PP) and intent-to-treat (ITT) populations. Cure rates will be compared using appropriate statistical tests (e.g., Chi-square or Fisher's exact test). PCT and FCT will be analyzed using survival analysis methods.

Visualizations

Arterolane_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_drug_action Drug Action Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Detox Heme Detoxification (Heme Polymerase) Heme->Detox Hemozoin Hemozoin (Non-toxic) Detox->Hemozoin Death Parasite Death Arterolane This compound Radicals Carbon-Centered Radicals Arterolane->Radicals Fe²⁺ Activation (from Heme) Damage Alkylation & Damage Radicals->Damage Proteins Parasite Proteins & Other Biomolecules Proteins->Damage Damage->Death Piperaquine Piperaquine Piperaquine->Detox Inhibition

Caption: Mechanism of action of this compound and Piperaquine.

In_Vitro_Assay_Workflow start Start culture Maintain P. falciparum Culture start->culture prep_parasite Prepare Parasite Suspension (1% Parasitemia, 2% Hematocrit) culture->prep_parasite plate Add Drug Dilutions and Parasite Suspension to 96-well Plate prep_parasite->plate prep_drug Prepare Serial Dilutions of this compound prep_drug->plate incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂) plate->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse read Read Fluorescence (Excitation: 485nm, Emission: 530nm) lyse->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro SYBR Green I-based assay.

Clinical_Trial_Workflow screening Patient Screening & Informed Consent randomization Randomization screening->randomization arm_A Arm A: Arterolane-Piperaquine (Once daily for 3 days) randomization->arm_A arm_B Arm B: Artemether-Lumefantrine (Twice daily for 3 days) randomization->arm_B treatment Supervised Treatment (Days 0, 1, 2) arm_A->treatment arm_B->treatment follow_up Follow-up Visits (Days 7, 14, 21, 28, 42) treatment->follow_up assessments Clinical & Parasitological Assessments follow_up->assessments data_analysis Data Analysis (Efficacy & Safety Endpoints) follow_up->data_analysis assessments->follow_up Repeat at each visit conclusion Study Conclusion data_analysis->conclusion

Caption: Logical flow of a clinical trial for Arterolane-Piperaquine.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Arterolane Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Arterolane Maleate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

This compound is a synthetic trioxolane antimalarial agent.[1] Like many other synthetic peroxides, it is a lipophilic compound with poor aqueous solubility. This low solubility is a primary factor limiting its oral absorption and, consequently, its bioavailability. For a similar synthetic peroxide antimalarial, compound 97/63, low oral bioavailability (~16% in rats) was attributed to its poor solubility and potential first-pass metabolism.[2]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Two leading strategies for improving the oral bioavailability of poorly water-soluble drugs like this compound are:

  • Solid Dispersions (SD): This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. This can increase the drug's dissolution rate and extent, leading to improved absorption.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the gastrointestinal fluids, these systems form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.

Q3: Are there any next-generation formulation approaches that could be considered?

Yes, a promising approach involves combining the principles of solid dispersions and lipid-based systems. For instance, incorporating an amorphous solid dispersion (ASD) of a drug into a supersaturated SEDDS (superSNEDDS) has been shown to significantly improve oral bioavailability for other poorly soluble drugs. In a study with ritonavir, this combination resulted in a 3-fold increase in the area under the curve (AUC) in rats compared to a conventional SNEDDS formulation.[3] This approach could be highly effective for this compound.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Low and variable drug exposure (AUC & Cmax) in animal studies. Poor dissolution of this compound from the formulation in the gastrointestinal tract.1. Formulation Re-evaluation: Consider formulating this compound as a solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve its dissolution rate and solubility. 2. Particle Size Reduction: If using a crystalline form, micronization or nanocrystal technology could increase the surface area for dissolution.
Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. The drug concentration in the formulation exceeds its solubility in the gastrointestinal fluids, leading to supersaturation and subsequent precipitation.1. Incorporate Precipitation Inhibitors: For solid dispersions, polymers like HPMC-AS or PVP can act as precipitation inhibitors. 2. Optimize Lipid-Based Formulation: For SEDDS, the choice and ratio of oil, surfactant, and co-surfactant are critical. A well-designed system will maintain the drug in a solubilized state upon emulsification.
High inter-animal variability in pharmacokinetic parameters. Food effects, differences in gastrointestinal physiology (e.g., bile salt concentrations) among animals.1. Standardize Feeding Conditions: Conduct studies in either fasted or fed states consistently. Food can significantly impact the absorption of lipophilic drugs. 2. Use of Bile-Duct Cannulated Models: To understand the influence of bile on absorption, studies in bile-duct cannulated rats can be insightful.
Evidence of significant first-pass metabolism. The drug is extensively metabolized in the liver or gut wall after absorption.1. Co-administration with Metabolism Inhibitors: While not a formulation strategy for the final product, using known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) in preclinical studies can help quantify the extent of first-pass metabolism. 2. Prodrug Approach: As suggested for a similar synthetic peroxide, creating a more soluble prodrug of this compound could enhance absorption and potentially alter its metabolic profile.[2]

Data Presentation: Comparative Pharmacokinetics of Oral Formulations

The following tables present illustrative pharmacokinetic data from animal studies on a poorly water-soluble drug, demonstrating the potential improvements achievable with advanced formulations. While this data is not for this compound directly, it serves as a valuable reference for what can be expected when applying these technologies.

Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Oral Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC0-7h (ng·h/mL)Relative Bioavailability (%)
Conventional SEDDS15002.04500100
superSNEDDS + ASD45001.013500300

Data adapted from a study on ritonavir, a poorly water-soluble drug, to illustrate the potential enhancement.[3]

Table 2: Pharmacokinetic Parameters of a Synthetic Peroxide Antimalarial (Compound 97/63) in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-∞ (ng·h/mL)Half-life (h)Absolute Bioavailability (%)
Intravenous181799.99-2025.7510.57100
Oral72229.241.01268.9710.6115.66

Data from a study on compound 97/63, highlighting the low oral bioavailability of a similar class of compounds.[2]

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Illustrative Protocol)

  • Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®), and a suitable solvent (e.g., methanol, dichloromethane).

  • Method (Solvent Evaporation):

    • Dissolve this compound and the polymer carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.

2. Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS) (Illustrative Protocol)

  • Materials: this compound, an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).

  • Method:

    • Accurately weigh the components of the oil phase, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture in a water bath at approximately 40°C to ensure homogeneity.

    • Add the predetermined amount of this compound to the mixture and vortex until a clear, homogenous solution is formed.

    • The formulation can be stored at room temperature for further characterization and in vivo studies.

3. In Vivo Pharmacokinetic Study in Rats (General Protocol)

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet chow and water.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the this compound formulation (e.g., suspension, solid dispersion, or SEDDS) orally via gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Analysis Formulation_SD Solid Dispersion Preparation Dosing Oral Dosing in Rats Formulation_SD->Dosing Formulation_SEDDS SEDDS Preparation Formulation_SEDDS->Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for evaluating oral formulations of this compound.

Bioavailability_Enhancement_Strategies cluster_strategies Bioavailability Enhancement Strategies cluster_mechanisms Mechanisms of Action AM This compound (Poorly Soluble) SD Solid Dispersion AM->SD LBF Lipid-Based Formulation (e.g., SEDDS) AM->LBF Increased_Dissolution Increased Dissolution Rate SD->Increased_Dissolution Enhanced_Solubility Enhanced GI Solubility LBF->Enhanced_Solubility Improved_Permeability Improved Permeability LBF->Improved_Permeability Bioavailability Improved Oral Bioavailability Increased_Dissolution->Bioavailability Enhanced_Solubility->Bioavailability Improved_Permeability->Bioavailability

Caption: Strategies and mechanisms for enhancing this compound bioavailability.

References

Technical Support Center: Optimizing Dosage Regimens of Arterolane Maleate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arterolane Maleate in preclinical settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against Plasmodium?

This compound (also known as OZ277 or RBx 11160) is a synthetic trioxolane, a class of antimalarial compounds characterized by a peroxide bond.[1] Its mechanism of action is initiated by the cleavage of this endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the digestion of hemoglobin by the parasite in its digestive vacuole.[1] This cleavage generates highly reactive carbon-centered radicals.[2] These radicals then induce widespread, indiscriminate damage to parasite components through alkylation of proteins and peroxidation of lipids, leading to oxidative stress and parasite death.[3][4]

Q2: Which preclinical models are most commonly used to evaluate the efficacy of this compound?

The most common preclinical model for assessing the in vivo efficacy of antimalarial drugs like this compound is the Plasmodium berghei-infected mouse model.[5][6] Swiss albino mice are a frequently used strain for these studies.[5][7] The standard assay for evaluating blood-stage antimalarial activity is the 4-day suppressive test.[8]

Q3: How is this compound typically formulated and administered in preclinical studies?

For oral administration in mice, this compound is often prepared as a suspension.[9] The specific vehicle can vary, but common choices include aqueous solutions with suspending agents to ensure uniform dosing. Administration is typically performed via oral gavage.[9]

Q4: What are the expected pharmacokinetic properties of this compound in preclinical models?

This compound is characterized by rapid absorption and a relatively short elimination half-life of 2-4 hours. Due to its short half-life, it is often combined with a longer-acting partner drug, such as piperaquine, to prevent recrudescence.

Q5: Are there known mechanisms of resistance to this compound?

While this compound is effective against many drug-resistant Plasmodium strains, resistance can be developed. The precise mechanisms are still under investigation, but as with other artemisinin-based compounds, mutations in the Plasmodium falciparum Kelch 13 (K13) protein have been associated with reduced susceptibility.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or variable efficacy in vivo - Improper formulation: The compound may not be fully solubilized or evenly suspended, leading to inaccurate dosing.- Compound instability: As a peroxide, this compound may be susceptible to degradation.- Route of administration: Issues with oral gavage technique can lead to incorrect dosage delivery.- Optimize the formulation vehicle. Consider using a small amount of a co-solvent like DMSO, followed by dilution in a suspending agent such as Tween 80 or carboxymethyl cellulose.- Prepare fresh formulations for each experiment and protect from light and heat.- Ensure proper training in oral gavage techniques to minimize variability and ensure the full dose is administered to the stomach.
High toxicity or adverse events in animal models - High dosage: The administered dose may be approaching the maximum tolerated dose.- Vehicle toxicity: The formulation vehicle itself may be causing adverse effects.- Off-target effects: While generally well-tolerated, high concentrations may lead to off-target toxicity.- Conduct a dose-ranging study to determine the maximum tolerated dose in your specific animal model.- Run a vehicle-only control group to assess any toxicity associated with the formulation.- Carefully observe animals for any signs of distress and record all adverse events. Consider reducing the dose or optimizing the formulation to improve tolerability.
Inconsistent results between experiments - Variability in parasite inoculum: Differences in the number of parasites used to infect mice can affect the starting parasitemia and disease progression.- Animal health and stress: The overall health and stress levels of the animals can impact their response to both the infection and the treatment.- Inconsistent timing of treatment: The timing of drug administration relative to infection can influence efficacy.- Standardize the parasite inoculum preparation and injection procedure to ensure each mouse receives a consistent dose of parasites.- Acclimatize animals to the experimental conditions and handle them consistently to minimize stress.- Adhere strictly to the dosing schedule outlined in the experimental protocol.

Data Presentation

Preclinical Efficacy of this compound and Analogues in P. berghei-Infected Mice
CompoundDosage (mg/kg/day)Route of AdministrationTreatment DurationOutcomeCitation(s)
Arterolane Analogue 2d6Oral Gavage4 days100% cure rate[9]
Arterolane Analogue 2g6Oral Gavage4 days100% cure rate[9]
Arterolane Analogue 12i50 (single dose)Oral Gavage1 day100% cure rate[9]
This compound100Oral7 days30% recrudescence[9]
This compound200Oral7 days27% recrudescence[9]

Note: Preclinical data for this compound as a monotherapy is limited in publicly available literature. Much of the development focused on its use in combination therapy.

Clinical Pharmacokinetics of this compound in Human Subjects
Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Citation(s)
501124.5-5.254862-4
1001554.5-5.257332-4
2002504.5-5.2511602-4

This clinical data is provided for context. Pharmacokinetic parameters can differ between preclinical models and humans.

Experimental Protocols

4-Day Suppressive Test for In Vivo Antimalarial Efficacy

This is a standard method for evaluating the efficacy of antimalarial compounds against the blood stages of Plasmodium berghei in mice.[8]

1. Parasite and Animal Models:

  • Parasite: Plasmodium berghei ANKA strain.

  • Animals: Female Swiss albino mice (or other suitable strain), typically 4-6 weeks old.

2. Infection:

  • A donor mouse with a rising parasitemia (typically 5-10%) is euthanized, and blood is collected via cardiac puncture into a heparinized tube.

  • The blood is diluted in a suitable sterile medium (e.g., Alsever's solution, PBS) to a concentration of 1 x 10⁷ parasitized red blood cells per 0.2 mL.

  • Each experimental mouse is inoculated intraperitoneally with 0.2 mL of this parasite suspension.

3. Drug Administration:

  • The test compound (this compound) is prepared in the desired vehicle at various concentrations for dose-response assessment.

  • Treatment is initiated 2-4 hours post-infection (Day 0).

  • The compound is administered orally via gavage once daily for four consecutive days (Day 0 to Day 3).

  • A control group receives the vehicle only, and a positive control group can be treated with a standard antimalarial drug (e.g., chloroquine, artesunate).

4. Monitoring Parasitemia:

  • On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are fixed with methanol and stained with Giemsa stain.

  • Parasitemia is determined by microscopic examination, typically by counting the number of parasitized red blood cells per 1,000 total red blood cells.

5. Data Analysis:

  • The average parasitemia for each treatment group is calculated.

  • The percent suppression of parasitemia for each group is calculated using the following formula:

  • The ED₅₀ and ED₉₀ (the doses required to suppress parasitemia by 50% and 90%, respectively) can be determined by plotting the log of the dose versus the probit of the percent suppression.

Visualizations

Mechanism of Action of this compound

This compound Mechanism of Action cluster_parasite Plasmodium Parasite cluster_dv Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Fe³⁺) Hemoglobin->Heme Digestion FerrousHeme Ferrous Heme (Fe²⁺) Heme->FerrousHeme Reduction Radicals Carbon-Centered Radicals FerrousHeme->Radicals Arterolane This compound (Trioxolane) Arterolane->Radicals Activation by Fe²⁺ OxidativeStress Oxidative Stress Radicals->OxidativeStress ProteinAlkylation Protein Alkylation OxidativeStress->ProteinAlkylation LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ParasiteDeath Parasite Death ProteinAlkylation->ParasiteDeath LipidPeroxidation->ParasiteDeath

Caption: Mechanism of action of this compound in Plasmodium.

Experimental Workflow for Preclinical Efficacy Testing

Experimental Workflow start Start infection Infect Mice with P. berghei (Day 0) start->infection treatment Administer this compound or Vehicle (Days 0-3) infection->treatment monitoring Monitor Parasitemia (Day 4) treatment->monitoring analysis Calculate % Suppression and ED50/ED90 monitoring->analysis end End analysis->end

Caption: Workflow for the 4-day suppressive test.

Logical Relationship for Troubleshooting Poor Efficacy

Troubleshooting Poor Efficacy PoorEfficacy Poor In Vivo Efficacy Formulation Check Formulation (Solubility, Suspension) PoorEfficacy->Formulation Is the compound properly formulated? Stability Assess Compound Stability PoorEfficacy->Stability Is the compound stable? Dose Verify Dose Calculation and Administration PoorEfficacy->Dose Was the correct dose administered properly? Model Evaluate Animal Model and Parasite Strain PoorEfficacy->Model Is the model appropriate?

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: Overcoming Poor Solubility of Arterolane Maleate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arterolane Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter when working with this compound in in vitro assays.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in the primary solvent. Insufficient solvent volume or inadequate dissolution technique.- Ensure you are using a sufficient volume of a suitable organic solvent such as DMSO. A concentration of up to 100 mg/mL in DMSO is achievable. - Aid dissolution by using a sonicator. Brief periods of sonication can significantly enhance solubility. - Gentle warming (e.g., to 37°C) can also be employed, but be cautious of potential degradation with prolonged heat exposure.
Precipitation occurs immediately upon diluting the DMSO stock solution in aqueous cell culture medium. The high concentration of the organic solvent in the final solution is causing the compound to fall out of solution. This is a common issue when the final DMSO concentration exceeds a certain threshold (typically >1%).- Prepare a higher concentration stock solution in DMSO (e.g., 1000x the final desired concentration). This allows for a greater dilution factor, keeping the final DMSO concentration low (e.g., 0.1%). - When diluting, add the stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion. - Consider a serial dilution approach. First, dilute the DMSO stock into a small volume of serum-free medium or a co-solvent mixture before adding it to the final volume of complete medium.
The compound precipitates out of the cell culture medium over time during the experiment. The compound has limited stability in the aqueous environment of the cell culture medium. The presence of salts and proteins in the medium can also affect solubility.- If the experimental design allows, refresh the treatment medium at regular intervals to maintain the desired concentration of the dissolved compound. - Consider using a formulation aid such as a cyclodextrin to form an inclusion complex, which can enhance aqueous solubility and stability. - The use of a co-solvent system in the final culture medium can also help maintain solubility. However, it is crucial to perform vehicle controls to ensure the co-solvent itself does not affect the cells.
Inconsistent or unexpected experimental results. - Inaccurate concentration of the active compound due to incomplete dissolution or precipitation. - Degradation of the this compound stock solution.- After preparing the stock solution, visually inspect it for any undissolved particles. If unsure, centrifuge the solution and use the supernatant. - Prepare fresh stock solutions regularly. While DMSO stocks are generally stable for short periods when stored properly, long-term storage can lead to degradation. For critical experiments, use a freshly prepared stock. - Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro assays. It has been shown to dissolve the compound effectively at high concentrations.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept below 1%, with a concentration of 0.1% to 0.5% being preferable for most cell lines.[1][2] It is always essential to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected vials. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I use other solvents like ethanol or methanol to dissolve this compound?

A4: While DMSO is the primary recommendation, other organic solvents like ethanol and methanol can also be used. However, their solubilizing capacity for this compound may be lower than that of DMSO. If you choose to use an alternative solvent, it is crucial to determine its solubility limit and perform vehicle controls to assess its impact on your specific cell line.

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like this compound, within their hydrophobic core, while their hydrophilic exterior enhances the overall aqueous solubility of the drug-cyclodextrin complex. This can be an effective strategy to increase the concentration of the drug in your aqueous assay medium.

Quantitative Data Presentation

Solubility of this compound in Common Organic Solvents

The following table summarizes the solubility of this compound in various organic solvents. This data can help in selecting the appropriate solvent for stock solution preparation.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mLSonication may be required for complete dissolution.
Ethanol SolubleQuantitative data not readily available. Lower solubility than DMSO is expected.
Methanol SolubleQuantitative data not readily available. Lower solubility than DMSO is expected.
Acetonitrile Sparingly SolubleGenerally not recommended as a primary solvent for high-concentration stock solutions.
Water Poorly SolubleNot suitable for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Sonicator

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 100 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, repeat the sonication.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. This step is critical if the solution will be added to sterile cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected vials. Store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol provides a step-by-step guide to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.

Materials:

  • Prepared this compound stock solution in DMSO (e.g., 1000x the final concentration)

  • Pre-warmed (37°C) cell culture medium (e.g., RPMI, DMEM)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Prepare Dilution Vessel: Add the required volume of pre-warmed medium to a sterile conical tube or the wells of a culture plate.

  • Add Stock Solution:

    • Gently vortex or swirl the medium in the tube/plate.

    • While the medium is in motion, add the required volume of the this compound DMSO stock solution dropwise. This ensures rapid dispersion and minimizes localized high concentrations of DMSO that can lead to precipitation.

  • Mix Thoroughly: After adding the stock solution, continue to gently mix the medium for a few seconds to ensure a homogenous solution.

  • Immediate Use: Use the freshly prepared treatment medium immediately to treat your cells.

Visualizations

This compound Activation and Proposed Mechanism of Action

The antimalarial activity of this compound is believed to be initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the digestion of hemoglobin by the malaria parasite. This cleavage generates highly reactive carbon-centered radicals, which are thought to be the primary cytotoxic agents. These radicals can then alkylate and damage various parasite biomolecules, including heme and proteins, leading to parasite death.

Arterolane_Mechanism cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole cluster_targets Cellular Targets Hemoglobin Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion Radicals Carbon-centered Radicals Heme->Radicals Arterolane This compound (Endoperoxide Bridge) Arterolane->Radicals Fe²⁺ Catalyzed Cleavage Proteins Parasite Proteins Radicals->Proteins Alkylation Membranes Membranes Radicals->Membranes Damage Parasite_Death Parasite Death Proteins->Parasite_Death Membranes->Parasite_Death

Caption: Proposed mechanism of action for this compound in Plasmodium falciparum.

Experimental Workflow for Preparing this compound Working Solutions

This workflow diagram illustrates the recommended steps for preparing a working solution of this compound for in vitro assays, designed to minimize solubility issues.

Experimental_Workflow start Start weigh Weigh Arterolane Maleate Powder start->weigh dissolve Dissolve in DMSO (with Sonication) weigh->dissolve stock Prepare High-Concentration Stock Solution (e.g., 1000x) dissolve->stock filter Sterile Filter (0.22 µm) stock->filter aliquot Aliquot and Store at -20°C / -80°C filter->aliquot dilute Dilute Stock Dropwise into Medium with Mixing aliquot->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute use Use Immediately for Cell Treatment dilute->use end End use->end

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Logic for Precipitation Issues

This diagram outlines a logical approach to troubleshooting precipitation problems when preparing this compound solutions.

Troubleshooting_Logic rect rect start Precipitation Observed? check_stock Is the Stock Solution Clear? start->check_stock check_dilution Precipitation upon Dilution? check_stock->check_dilution Yes solution1 Increase Sonication Time/ Gentle Warming of Stock check_stock->solution1 No check_incubation Precipitation during Incubation? check_dilution->check_incubation No solution2 Lower Final DMSO % by using Higher Stock Conc. Add Stock to Vortexing Medium check_dilution->solution2 Yes solution3 Consider Formulation Aids: - Cyclodextrins - Co-solvents Refresh Medium Periodically check_incubation->solution3 Yes end Problem Solved check_incubation->end No solution1->end solution2->end solution3->end

Caption: A logical guide to troubleshooting this compound precipitation.

References

Technical Support Center: Managing Adverse Events of Arterolane Maleate in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events associated with Arterolane Maleate in a clinical research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic antimalarial drug. Its mechanism of action involves the cleavage of its endoperoxide bridge by heme, a component of hemoglobin breakdown products within the malaria parasite. This reaction generates carbon-centered free radicals that damage parasite proteins and lipids, leading to parasite death.

Q2: What are the most common adverse events observed with this compound in clinical trials?

A2: The most frequently reported adverse events are generally mild to moderate in severity and include gastrointestinal disturbances (nausea, vomiting, abdominal pain, loss of appetite), headache, and dizziness.[1][2]

Q3: Are there any serious adverse events associated with this compound?

A3: A key safety concern is the potential for QT interval prolongation on the electrocardiogram (ECG), which can increase the risk of cardiac arrhythmias.[1] This is a known class effect for some antimalarial drugs. Careful monitoring is crucial, especially in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.

Q4: What are the key drug interactions to be aware of when using this compound?

A4: Arterolane and its partner drug, piperaquine, are metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 can alter the plasma concentrations of this compound, potentially leading to increased toxicity or reduced efficacy. Concomitant use of other drugs known to prolong the QT interval should be avoided.

Troubleshooting Guides for Common Adverse Events

Management of Gastrointestinal Adverse Events

Gastrointestinal adverse events (GI AEs) are among the most common side effects. A systematic approach to management is crucial to ensure patient safety and adherence to the study protocol.

Experimental Protocol: Management of Gastrointestinal Adverse Events

  • Initial Assessment:

    • Upon a report of a GI AE (nausea, vomiting, diarrhea, abdominal pain), the clinical research staff should assess the severity, frequency, and duration of the symptoms using a standardized grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

    • Inquire about the timing of the event in relation to the administration of this compound.

    • Review the patient's concomitant medications for any potential contributing factors.

  • Management Algorithm:

    • Grade 1 (Mild):

      • Provide dietary advice: recommend small, frequent meals and avoidance of spicy or fatty foods.

      • Ensure adequate hydration.

      • Continue this compound at the current dose and monitor the patient closely.

    • Grade 2 (Moderate):

      • Initiate symptomatic treatment (e.g., antiemetics for nausea/vomiting, antidiarrheals for diarrhea).

      • Consider a temporary dose interruption of this compound until symptoms resolve to Grade 1 or baseline.

      • Upon resolution, restart this compound at the same or a reduced dose, based on the clinical judgment of the investigator.

    • Grade 3 (Severe):

      • Discontinue this compound immediately.

      • Provide aggressive supportive care, which may include intravenous fluids and electrolyte replacement.

      • Conduct a thorough investigation to rule out other causes.

      • Report the event as a Serious Adverse Event (SAE) if it meets the criteria.

    • Grade 4 (Life-threatening):

      • Requires immediate hospitalization and emergency medical intervention.

      • Permanently discontinue this compound.

      • Report as an SAE.

Logical Relationship for Managing Gastrointestinal Adverse Events

GI_AE_Management Start Patient reports GI AE Assess Assess Severity (CTCAE Grade) Start->Assess Grade1 Grade 1: Mild Assess->Grade1 Grade 1 Grade2 Grade 2: Moderate Assess->Grade2 Grade 2 Grade3 Grade 3: Severe Assess->Grade3 Grade 3 Grade4 Grade 4: Life-threatening Assess->Grade4 Grade 4 Diet Dietary advice, hydration Grade1->Diet SymptomaticTx Symptomatic treatment Grade2->SymptomaticTx Discontinue Discontinue this compound Grade3->Discontinue Hospitalize Immediate hospitalization Grade4->Hospitalize Monitor Continue dosing, monitor Diet->Monitor End Resolution/Follow-up Monitor->End Monitor->End DoseInterrupt Consider dose interruption SymptomaticTx->DoseInterrupt DoseInterrupt->Monitor SupportiveCare Supportive care Discontinue->SupportiveCare ReportSAE Report as SAE Discontinue->ReportSAE SupportiveCare->ReportSAE Hospitalize->Discontinue ReportSAE->End ReportSAE->End

Management of Gastrointestinal Adverse Events.
Management of QT Interval Prolongation

The risk of QT prolongation requires a proactive monitoring and management plan.

Experimental Protocol: Monitoring and Management of QT Interval Prolongation

  • Baseline Assessment:

    • Obtain a baseline 12-lead ECG prior to the first dose of this compound.

    • Assess baseline electrolyte levels (potassium and magnesium) and correct any abnormalities.

    • Review the patient's medical history for any cardiac conditions and concomitant medications that could prolong the QT interval.

  • ECG Monitoring Schedule:

    • Perform a 12-lead ECG at pre-specified time points during the clinical trial. A recommended schedule includes:

      • Pre-dose on Day 1.

      • At the time of expected peak plasma concentration (Tmax) of this compound and piperaquine after the first dose.

      • At the end of the treatment course.

      • As clinically indicated by symptoms such as palpitations, syncope, or dizziness.

  • QTc Calculation and Interpretation:

    • The QT interval should be corrected for heart rate using a standardized formula, preferably Fridericia's correction (QTcF).

    • All ECGs should be read by a qualified cardiologist.

  • Actionable Thresholds and Management:

    • QTcF > 450 ms and < 480 ms, or an increase of > 30 ms from baseline:

      • Increase the frequency of ECG monitoring.

      • Re-check and correct electrolyte imbalances.

      • Review concomitant medications.

    • QTcF ≥ 480 ms and < 500 ms, or an increase of > 60 ms from baseline:

      • Interrupt dosing of this compound.

      • Perform continuous ECG monitoring if clinically indicated.

      • Aggressively manage electrolyte abnormalities.

      • Once QTcF returns to a safe level, consider restarting at a reduced dose with intensified ECG monitoring, as per protocol.

    • QTcF ≥ 500 ms:

      • Permanently discontinue this compound.

      • Hospitalize the patient for continuous cardiac monitoring.

      • Report as a Serious Adverse Event (SAE).

    • Torsades de Pointes or other life-threatening ventricular arrhythmias:

      • This is a medical emergency requiring immediate advanced cardiac life support.

      • Permanently discontinue this compound.

      • Report as an SAE.

Experimental Workflow for QT Interval Monitoring

QT_Monitoring_Workflow Screening Patient Screening - Baseline ECG - Electrolytes - Concomitant meds Dosing Administer this compound Screening->Dosing Monitoring Scheduled ECG Monitoring (Pre-dose, Tmax, End of Tx) Dosing->Monitoring CalculateQTc Calculate QTcF Monitoring->CalculateQTc Threshold1 QTcF > 450ms or Δ > 30ms? CalculateQTc->Threshold1 Threshold2 QTcF ≥ 480ms or Δ > 60ms? CalculateQTc->Threshold2 Threshold3 QTcF ≥ 500ms? CalculateQTc->Threshold3 Normal Continue Trial Protocol Threshold1->Normal No IncreasedMonitoring Increase ECG frequency Check electrolytes Threshold1->IncreasedMonitoring Yes Threshold2->Threshold1 No InterruptDose Interrupt Dosing Continuous monitoring Threshold2->InterruptDose Yes Threshold3->Threshold2 No Discontinue Permanently Discontinue Hospitalize, Report SAE Threshold3->Discontinue Yes End End of Monitoring Period Normal->End IncreasedMonitoring->Monitoring InterruptDose->Monitoring Discontinue->End

Workflow for QT Interval Monitoring.

Data on Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events from a clinical trial comparing this compound-Piperaquine Phosphate (AM-PQP) with an active comparator.

Adverse EventThis compound-Piperaquine Phosphate (AM-PQP) (%)Chloroquine (%)
Vomiting 5.05.1
Headache 1.33.2
Prolonged QT 1.93.2
Overall Incidence 82.485.4
Data from a comparative clinical trial in patients with P. vivax malaria.[1]

Signaling Pathway of this compound's Action and Off-Target Effects

This compound's therapeutic effect is mediated by the generation of free radicals that cause widespread damage to the malaria parasite.

Arterolane_Pathway cluster_parasite Plasmodium falciparum cluster_host Host Cell Arterolane This compound Activation Reductive Activation of Endoperoxide Bridge Arterolane->Activation Heme Heme (Fe2+) Heme->Activation Radicals Carbon-centered Radicals Activation->Radicals ProteinDamage Protein Alkylation and Damage Radicals->ProteinDamage LipidDamage Lipid Peroxidation Radicals->LipidDamage ParasiteDeath Parasite Death ProteinDamage->ParasiteDeath LipidDamage->ParasiteDeath CYP3A4 CYP3A4 Metabolism Arterolane_host This compound Arterolane_host->CYP3A4 hERG hERG Potassium Channel Arterolane_host->hERG Potential interaction QT_prolonging_drugs Other QT-prolonging drugs QT_prolonging_drugs->hERG Inhibition QT_prolongation QT Interval Prolongation hERG->QT_prolongation Reduced function

Mechanism of Action and Potential for QT Prolongation.

References

Methods to prevent recrudescence with Arterolane Maleate treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Arterolane Maleate in pre-clinical malaria research, with a specific focus on preventing recrudescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic trioxolane.[1] Its antimalarial activity is believed to be initiated by the cleavage of its endoperoxide bridge by intraparasitic ferrous iron (Fe²⁺), likely derived from the digestion of hemoglobin. This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and other essential biomolecules, leading to parasite death.[2]

Q2: Why is this compound prone to causing recrudescence when used as a monotherapy?

This compound is a rapidly acting schizonticide but possesses a short elimination half-life.[3] This means it can quickly reduce the parasite burden but may be cleared from the body before all parasites, especially those that may have entered a temporary dormant state, are eliminated. This allows the residual parasite population to resume growth, leading to a reappearance of parasitemia, known as recrudescence. Studies of this compound monotherapy have shown high rates of recrudescence.[4]

Q3: What is the most effective strategy to prevent recrudescence with this compound treatment?

The most effective and clinically validated method to prevent recrudescence is to combine this compound with a long-acting partner drug.[4] The standard combination is with Piperaquine Phosphate, a bisquinoline with a slow elimination profile.[3] This combination, available as a fixed-dose formulation (Synriam™), ensures that after the rapid parasite clearance by Arterolane, Piperaquine remains in the bloodstream at parasiticidal concentrations for an extended period to eliminate any residual parasites.[3]

Q4: How can we differentiate between recrudescence and a new infection in our experimental models?

In both pre-clinical and clinical studies, distinguishing between recrudescence (treatment failure) and a new infection is critical. This is achieved by molecular genotyping of the parasite populations before treatment and at the time of parasite reappearance. Polymorphic genetic markers such as merozoite surface protein 1 (msp1), merozoite surface protein 2 (msp2), and glutamate-rich protein (glurp) are amplified via PCR.[5][6] If the genotype of the reappearing parasites is identical to the pre-treatment population, it is classified as recrudescence. If the genotypes are different, it is considered a new infection.[5]

Troubleshooting Guides

In Vitro Susceptibility Assays

IssuePossible Cause(s)Suggested Solution(s)
Poor or no parasite growth in control wells - Suboptimal culture medium (e.g., incorrect pH, low-quality serum/Albumax).- Incorrect gas mixture (low CO₂, high O₂).- Contamination (bacterial or fungal).- Poor quality of red blood cells.- Prepare fresh medium and ensure pH is between 7.3-7.4.- Use a different batch of serum or Albumax.- Verify the gas mixture composition and ensure the culture chamber is airtight.- Check for contamination by plating a sample of the culture medium on an agar plate.- Use fresh, washed O+ red blood cells.
High variability in IC₅₀ values between experiments - Inconsistent parasite synchronization.- Inaccurate drug dilutions.- Variation in initial parasitemia or hematocrit.- Ensure a tight synchronization of the parasite culture to the ring stage before starting the assay.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Standardize the initial parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) for all assays.
This compound appears insoluble in culture medium - this compound has limited aqueous solubility.- Prepare a high-concentration stock solution in 100% DMSO.- When diluting in the culture medium, ensure the final DMSO concentration does not exceed a level toxic to the parasites (typically <0.5%).- Perform serial dilutions in the medium to ensure the drug remains in solution.

In Vivo Animal Studies

IssuePossible Cause(s)Suggested Solution(s)
High mortality in the control group before the end of the study - Hyper-virulent parasite strain.- Incorrect parasite inoculum size.- Use a parasite strain with a known and predictable course of infection.- Perform a dose-finding study to determine the optimal parasite inoculum that results in a consistent, non-lethal infection within the desired timeframe.
No recrudescence observed even with this compound monotherapy - The animal model's immune response is clearing the residual parasites.- The duration of follow-up is too short.- Use immunocompromised mouse strains (e.g., SCID mice) to minimize the host's immune contribution.- Extend the follow-up period to at least 28-42 days post-treatment, monitoring for parasite reappearance by microscopy or qPCR.
Difficulty in distinguishing recrudescence from new infection - Inadequate quality or quantity of DNA from blood samples.- Low-resolution genotyping method.- Use a validated DNA extraction kit optimized for blood samples.- Employ a nested PCR approach for the msp1, msp2, and glurp genes to increase sensitivity and specificity.- Analyze PCR products on a high-resolution agarose gel or by capillary electrophoresis for accurate sizing of alleles.[7]

Quantitative Data Summary

The following tables summarize the efficacy of this compound in combination with Piperaquine Phosphate (AM-PQP) from key clinical trials.

Table 1: PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28

Study PopulationTreatment GroupNACPR Rate (%)ComparatorNACPR Rate (%)
Adults & AdolescentsAM-PQP151100%Artemether-Lumefantrine7898.7%
Pediatric PatientsAM-PQP571100% (PP)Artemether-Lumefantrine28898.5% (PP)

PP: Per-Protocol Population

Table 2: Parasite and Fever Clearance Times

Study PopulationTreatment GroupMedian Parasite Clearance Time (hours)Median Fever Clearance Time (hours)
Adults & AdolescentsAM-PQP3024
Adults & AdolescentsArtemether-Lumefantrine3024
Pediatric PatientsAM-PQP246
Pediatric PatientsArtemether-Lumefantrine2412

Detailed Experimental Protocols

In Vitro Antimalarial Susceptibility Testing ([³H]-Hypoxanthine Incorporation Assay)

This protocol is adapted from standard methodologies for assessing the in vitro efficacy of antimalarial compounds against Plasmodium falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO₃, 50 µg/mL hypoxanthine, and 0.5% Albumax II)

  • Washed human O+ erythrocytes

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • [³H]-Hypoxanthine (1 µCi/µL)

  • 96-well microtiter plates

  • Hypoxic incubator (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Drug Plate Preparation: Prepare serial dilutions of this compound in a complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., Chloroquine) as a positive control.

  • Parasite Preparation: Adjust the synchronized parasite culture to 0.5% parasitemia and 2% hematocrit in a complete culture medium.

  • Incubation: Add the parasite suspension to each well of the drug plate. Place the plate in a modular incubation chamber, gas with the appropriate mixture, and incubate at 37°C for 48 hours.

  • Radiolabeling: After 48 hours, add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: Harvest the contents of each well onto a glass-fiber filter using a cell harvester.

  • Data Analysis: Measure the incorporated radioactivity using a scintillation counter. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration using a non-linear regression model.

In Vivo Recrudescence Model in Mice

This protocol describes a standard model to evaluate the potential for recrudescence after treatment.

Materials:

  • Immunocompromised mice (e.g., NOD-scid IL2Rgammanull)

  • Plasmodium berghei ANKA strain

  • This compound formulation for oral gavage

  • Partner drug (e.g., Piperaquine Phosphate) formulation

  • Giemsa stain

  • Blood collection supplies

Procedure:

  • Infection: Infect mice intravenously with 1x10⁵ P. berghei-infected red blood cells.

  • Treatment Initiation: Once parasitemia reaches a detectable level (e.g., 1-2%), begin treatment.

  • Dosing Regimen:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Monotherapy): this compound once daily for 3 days.

    • Group 3 (Combination Therapy): this compound and Piperaquine Phosphate once daily for 3 days.

  • Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa. Treatment is considered to have cleared the infection if parasites are undetectable for at least two consecutive days.

  • Recrudescence Watch: After the treatment course, continue to monitor blood smears every 2-3 days for up to 42 days.

  • Outcome: Recrudescence is defined as the reappearance of parasites in the blood after initial clearance. The day of recrudescence and the percentage of mice with recrudescence in each group are the primary endpoints.

PCR Genotyping to Distinguish Recrudescence from New Infection

This protocol outlines the steps for nested PCR amplification of the msp2 gene. Similar protocols are used for msp1 and glurp.

Materials:

  • Genomic DNA extracted from pre-treatment and post-recrudescence blood samples

  • Primers for the outer and nested PCR for the FC27 and 3D7/IC allelic families of msp2

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Outer PCR:

    • Set up a PCR reaction with genomic DNA as the template and the outer primers for the msp2 gene.

    • The cycling conditions typically involve an initial denaturation, followed by 30 cycles of denaturation, annealing, and extension, and a final extension step.

  • Nested PCR:

    • Use the product from the outer PCR as the template for two separate nested PCR reactions, one for the FC27 family and one for the 3D7/IC family, using the corresponding specific primers.

    • The cycling conditions are similar to the outer PCR, often with a slightly adjusted annealing temperature.

  • Allele Sizing:

    • Resolve the amplicons from the nested PCR on a 2-3% high-resolution agarose gel alongside a DNA ladder.

    • Compare the band sizes of the pre-treatment and post-recrudescence samples.

  • Interpretation:

    • Recrudescence: The allele(s) detected in the post-recrudescence sample are identical in size to one or more of the alleles in the pre-treatment sample.

    • New Infection: The allele(s) in the post-recrudescence sample are different in size from all alleles in the pre-treatment sample.

Visualizations

Arterolane_Mechanism_of_Action cluster_parasite Plasmodium falciparum Hemoglobin Host Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion Activation Reductive Cleavage of Peroxide Bridge Heme->Activation Fe²⁺ catalyst Arterolane This compound (Trioxolane) Arterolane->Activation Radicals Carbon-centered Radicals & Reactive Oxygen Species (ROS) Activation->Radicals Damage Alkylation & Oxidation of Parasite Proteins (e.g., PfATP6) Radicals->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for this compound.

In_Vitro_Workflow Start Start: Synchronized P. falciparum Culture Prep_Drugs Prepare Serial Dilutions of this compound Start->Prep_Drugs Add_Parasites Add Parasite Suspension to Drug Plate Prep_Drugs->Add_Parasites Incubate_48h Incubate for 48h (37°C, hypoxic) Add_Parasites->Incubate_48h Add_Label Add [³H]-Hypoxanthine Incubate_48h->Add_Label Incubate_24h Incubate for 24h Add_Label->Incubate_24h Harvest Harvest onto Filter Plates Incubate_24h->Harvest Measure Measure Radioactivity (Scintillation Counting) Harvest->Measure Analyze Calculate IC₅₀ Value Measure->Analyze

Caption: Experimental workflow for in vitro susceptibility testing.

Recrudescence_Study_Logic Infect Infect Animal Model Treat Administer Treatment (e.g., AM Monotherapy) Infect->Treat Clearance Parasite Clearance? Treat->Clearance Clearance->Treat No Monitor Monitor for 28-42 Days Clearance->Monitor Yes Reappearance Parasite Reappearance? Monitor->Reappearance Genotype PCR Genotyping (msp1, msp2, glurp) Reappearance->Genotype Yes Cure Cure (No Reappearance) Reappearance->Cure No Compare Compare Pre- & Post- Treatment Genotypes Genotype->Compare Recrudescence Recrudescence (Identical Genotypes) Compare->Recrudescence Identical Reinfection New Infection (Different Genotypes) Compare->Reinfection Different

Caption: Logical workflow for a recrudescence study.

References

Enhancing the efficacy of Arterolane Maleate through drug combination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the efficacy of Arterolane Maleate through drug combinations. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary combination partner for this compound and what is the rationale for seeking new combinations?

This compound is most commonly formulated in a fixed-dose combination with Piperaquine Phosphate (PQP).[1][2] This combination, known as Synriam™, leverages the rapid but short-acting schizonticidal activity of this compound with the slow and long-acting properties of Piperaquine to ensure parasite clearance and prevent recrudescence.[1][2][3] The primary motivation for exploring new combinations, such as triple therapies, is to enhance efficacy, particularly in regions with emerging drug resistance, and to delay the development of resistance to this compound.[4]

Q2: What is a promising triple combination therapy involving this compound that has been clinically evaluated?

A triple combination of Arterolane-Piperaquine-Mefloquine has been investigated in a clinical trial with children in Kenya.[4][5] This triple antimalarial combination therapy aims to reduce the risk of resistance by combining the fast-acting Arterolane with two more slowly eliminated partner drugs.[4]

Q3: What is the mechanism of action for this compound and its common combination partners?

  • This compound (a synthetic ozonide): Arterolane's peroxide bond is activated by heme, a product of hemoglobin digestion in the parasite's food vacuole. This generates carbon-centered radicals that alkylate parasite proteins and heme, disrupting essential cellular processes, particularly hemoglobin catabolism.[6][7][8]

  • Piperaquine Phosphate (a bisquinoline): Similar to chloroquine, piperaquine is thought to interfere with heme detoxification in the parasite's digestive vacuole. By preventing the polymerization of toxic heme into hemozoin, it leads to a buildup of heme, which is lethal to the parasite.[6]

  • Mefloquine (a quinoline methanol): The exact mechanism is not fully understood, but it is believed to act as a blood schizonticide.[2][9] Some evidence suggests it may inhibit protein synthesis by targeting the parasite's 80S ribosome.[10] It may also interfere with heme polymerization, though to a lesser extent than chloroquine.[11]

Q4: What are the known resistance mechanisms for the partner drugs, Piperaquine and Mefloquine?

  • Piperaquine Resistance: The mechanisms are still being fully elucidated. Amplification of the plasmepsin 2 and 3 genes, involved in hemoglobin degradation, and mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene have been associated with piperaquine resistance.[1][6]

  • Mefloquine Resistance: Resistance is primarily linked to an increase in the copy number of the Plasmodium falciparum multidrug resistance gene 1 (Pfmdr1), which encodes a transporter protein that effluxes the drug from the parasite.[10][12]

Data Presentation

Table 1: Efficacy of Arterolane-Piperaquine-Mefloquine vs. Arterolane-Piperaquine and Artemether-Lumefantrine in Kenyan Children [4][5]

Treatment GroupNumber of Patients (n)PCR-Corrected Efficacy (Day 42)95% Confidence Interval
Arterolane-Piperaquine-Mefloquine72100%95-100%
Arterolane-Piperaquine73100%95-100%
Artemether-Lumefantrine7296%88-99%

Experimental Protocols

Protocol 1: In Vitro Three-Drug Synergy Testing using a Modified Checkerboard SYBR Green I Assay

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with two other antimalarial agents against Plasmodium falciparum.

1. Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)

  • This compound, Drug B, and Drug C stock solutions (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

2. Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of this compound (Drug A), Drug B, and Drug C in complete medium.

    • For a three-drug checkerboard, multiple plates will be needed. Each plate will have a fixed concentration of Drug C, while Drugs A and B are serially diluted in a traditional checkerboard format.

    • For example, Plate 1 will have no Drug C, Plate 2 will have Drug C at its IC25, Plate 3 at its IC50, and so on.

    • In each plate, dispense Drug A in serial dilutions along the columns and Drug B in serial dilutions along the rows.

    • Include controls: wells with no drugs (100% growth), and wells with each drug alone.

  • Parasite Inoculation:

    • Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete medium.

    • Add the parasite suspension to each well of the 96-well plates.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified, modular chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Reading:

    • Read the fluorescence of each well using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

  • Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination.

  • The Sum of FICs (ΣFIC) is calculated to determine the nature of the interaction:

    • Synergy: ΣFIC ≤ 0.5

    • Additive: 0.5 < ΣFIC ≤ 4

    • Antagonism: ΣFIC > 4

Protocol 2: Plasmodium falciparum Culture Maintenance

1. Materials:

  • Complete parasite culture medium

  • Human erythrocytes (O+)

  • P. falciparum strain

  • Culture flasks

  • Modular incubation chamber

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • 37°C incubator

2. Procedure:

  • Maintain parasite cultures at 3-5% hematocrit in complete medium.

  • Incubate at 37°C in a modular chamber flushed with the gas mixture.

  • Change the medium daily and monitor parasitemia by preparing Giemsa-stained thin blood smears.

  • Split the cultures as needed to maintain a parasitemia between 1-5%. For drug assays, it is recommended to use cultures with a parasitemia of 2-5% that are predominantly in the ring stage.

Troubleshooting Guides

Issue 1: High background fluorescence in the SYBR Green I assay.

  • Possible Cause: Contamination of the culture with white blood cells (WBCs) or other microorganisms, as SYBR Green I binds to any double-stranded DNA.[13]

  • Troubleshooting Steps:

    • If using clinical isolates, consider purifying the red blood cells (RBCs) to remove WBCs before starting the assay.

    • Ensure aseptic techniques are strictly followed during parasite culture and assay setup to prevent bacterial or fungal contamination.

    • Run a "no parasite" control well with uninfected RBCs to determine the baseline background fluorescence.

Issue 2: Inconsistent IC50 values between experiments.

  • Possible Cause 1: Variation in the initial parasitemia or parasite life cycle stage.

  • Troubleshooting Steps:

    • Always use tightly synchronized parasite cultures (ring stage) for drug sensitivity assays.

    • Accurately determine the parasitemia before setting up the assay and ensure it is consistent across experiments.

  • Possible Cause 2: Drug degradation or precipitation.

  • Troubleshooting Steps:

    • Prepare fresh drug dilutions for each experiment from a stock solution stored under appropriate conditions.

    • Visually inspect the drug-containing wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the final concentration.

Issue 3: Poor parasite growth in culture.

  • Possible Cause 1: Suboptimal culture conditions (e.g., incorrect gas mixture, temperature fluctuations, poor quality of serum or Albumax).

  • Troubleshooting Steps:

    • Regularly check the gas composition and incubator temperature.

    • Test different batches of human serum or Albumax, as quality can vary.

    • Ensure the complete medium is prepared correctly and has the appropriate pH.

  • Possible Cause 2: Erythrocyte quality.

  • Troubleshooting Steps:

    • Use fresh human erythrocytes (less than 2 weeks old).

    • Wash the erythrocytes thoroughly to remove plasma and buffy coat before adding them to the culture.

Issue 4: Difficulty interpreting checkerboard assay results for a three-drug combination.

  • Possible Cause: Complex interactions between the three drugs.

  • Troubleshooting Steps:

    • Analyze the data using isobologram analysis for three-drug combinations. This provides a graphical representation of the interactions.

    • Calculate the ΣFIC at multiple effect levels (e.g., IC50, IC75, IC90) to get a more comprehensive understanding of the interaction.

    • Consult with a biostatistician for complex data analysis.

Visualizations

Arterolane_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) CellDeath Parasite Death Heme->CellDeath Toxicity Arterolane Arterolane Radicals Carbon-centered Radicals Arterolane->Radicals Activation by Heme Radicals->Heme Alkylation Radicals->Hemozoin Inhibition AlkylatedProteins Alkylated Parasite Proteins Radicals->AlkylatedProteins Alkylation AlkylatedProteins->CellDeath

Caption: Mechanism of action of Arterolane in Plasmodium falciparum.

Experimental_Workflow_Synergy_Testing start Start: Synchronized P. falciparum Culture prepare_plates Prepare 96-well plates with serial dilutions of drug combinations start->prepare_plates add_parasites Inoculate plates with parasite suspension prepare_plates->add_parasites incubate Incubate for 72 hours (37°C, specific gas mix) add_parasites->incubate add_sybr Add SYBR Green I lysis buffer incubate->add_sybr read_fluorescence Read fluorescence add_sybr->read_fluorescence analyze_data Data Analysis: Calculate IC50 and ΣFIC read_fluorescence->analyze_data end Determine Synergy, Additivity, or Antagonism analyze_data->end

Caption: Workflow for in vitro antimalarial drug synergy testing.

References

Technical Support Center: Large-Scale Synthesis of Arterolane Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Arterolane Maleate.

Troubleshooting Guides

The large-scale synthesis of this compound, while streamlined, presents several challenges that can impact yield, purity, and overall process efficiency. The key stages prone to difficulties are the ozonolysis of the dihydroartemisinin-derived intermediate, the subsequent reductive amination, and the final crystallization of the maleate salt. Below is a comprehensive guide to troubleshoot common issues encountered during these stages.

Table 1: Troubleshooting Common Issues in Large-Scale this compound Synthesis

Problem Potential Causes Recommended Solutions & Preventive Measures
Low Yield in Ozonolysis Step - Incomplete reaction due to insufficient ozone delivery. - Ozone decomposition before reaction. - Suboptimal reaction temperature. - Inefficient quenching of the ozonide intermediate.- Optimize Ozone Flow Rate: Ensure a calibrated and consistent flow of ozone into the reactor. Monitor off-gas for unreacted ozone. - Temperature Control: Maintain the reaction temperature at the recommended low temperature (typically -78°C to -50°C) to prevent ozone decomposition and side reactions. - Solvent Choice: Use a dry, inert solvent to prevent unwanted reactions with ozone. - Quenching Agent: Add the quenching agent (e.g., dimethyl sulfide, triphenylphosphine) slowly at low temperature to control the exotherm.
Formation of Peroxidic Impurities - Incomplete reduction of the ozonide intermediate. - Uncontrolled temperature during workup, leading to decomposition of the ozonide into undesired peroxides.- Sufficient Reducing Agent: Use a slight excess of the reducing agent to ensure complete conversion of the ozonide. - Controlled Workup: Maintain low temperatures throughout the workup process until the ozonide is fully quenched. Monitor for peroxides using peroxide test strips. - Consider Flow Chemistry: For large-scale operations, transitioning to a continuous flow reactor can significantly improve safety by minimizing the accumulation of explosive ozonide intermediates.[1]
Low Conversion in Reductive Amination - Steric hindrance from the bulky adamantane and cyclohexyl groups. - Inactive or insufficient reducing agent. - Imine-aldehyde/ketone equilibrium not favoring imine formation. - Inappropriate pH of the reaction mixture.- Choice of Reducing Agent: Use a selective and reactive reducing agent suitable for hindered ketones, such as sodium triacetoxyborohydride (STAB), which is often effective where other borohydrides fail. - Reaction Conditions: Optimize temperature and reaction time. For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary. - Water Removal: Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to drive the equilibrium towards imine formation. - pH Control: Maintain the reaction pH in the optimal range for imine formation and reduction (typically weakly acidic).
Formation of Over-Alkylated or Side Products in Reductive Amination - Reaction conditions are too harsh, leading to side reactions. - Presence of reactive impurities in the starting materials.- Milder Reducing Agents: If over-reduction is an issue, consider a less reactive borohydride derivative. - Stoichiometry Control: Carefully control the stoichiometry of the amine and the carbonyl compound. - Purification of Intermediates: Ensure the intermediate from the ozonolysis step is of high purity before proceeding to the reductive amination.
Poor Yield or Purity after Crystallization - Suboptimal solvent system for crystallization. - Inefficient removal of process-related impurities. - Polymorphism leading to inconsistent product. - Rapid cooling leading to the formation of small, impure crystals.- Solvent Screening: Conduct a thorough solvent and anti-solvent screening to identify a system that provides good yield and high purity. A common system is ethanol/n-heptane. - Controlled Cooling: Employ a slow and controlled cooling profile to encourage the growth of large, pure crystals. - Seeding: Use seed crystals of the desired polymorph to ensure consistency of the crystal form. - Impurity Profiling: Analyze the mother liquor to identify and quantify impurities, which can inform adjustments to the purification process.
Inconsistent Crystal Form (Polymorphism) - Variation in solvent composition, temperature, and agitation during crystallization. - Presence of impurities that can act as templates for different polymorphs.- Strict Process Control: Tightly control all crystallization parameters, including solvent ratios, cooling rates, and stirring speed. - Characterization: Routinely characterize the crystal form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Frequently Asked Questions (FAQs)

Synthesis and Process Chemistry

Q1: What are the most critical safety considerations for the large-scale ozonolysis step?

A1: The primary safety concern is the formation and accumulation of potentially explosive ozonide and peroxide intermediates.[1] Key mitigation strategies include:

  • Temperature Control: Strict adherence to low reaction temperatures is crucial.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen) prevents the formation of flammable mixtures with oxygen, which is often used as the ozone source.

  • Continuous Flow Processing: This is the most recommended approach for large-scale ozonolysis as it minimizes the volume of hazardous intermediates at any given time, significantly enhancing safety.[1]

  • Proper Quenching: Ensuring the complete and controlled decomposition of ozonides with a suitable reducing agent before any temperature increase or solvent removal is critical.

Q2: How can I improve the efficiency of the reductive amination of the sterically hindered ketone intermediate?

A2: The reductive amination step can be challenging due to steric hindrance. To improve efficiency:

  • Select the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for challenging reductive aminations as it is less basic and more selective for the iminium ion over the ketone.

  • Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times. The use of a Lewis acid catalyst can sometimes facilitate imine formation.

  • Monitor Imine Formation: Before adding the reducing agent, it can be beneficial to monitor the formation of the imine intermediate (e.g., by in-process NMR or IR) to ensure the equilibrium is established.

Q3: What are the common impurities I should monitor for in the final this compound API?

A3: While specific impurity profiles can vary, you should monitor for:

  • Starting Materials and Intermediates: Unreacted starting materials from the final steps of the synthesis.

  • Byproducts from Ozonolysis and Reductive Amination: These can include over-oxidized products, incompletely reduced intermediates, and side-products from the amination reaction.

  • Polymorphic Impurities: Different crystalline forms of this compound.

  • Residual Solvents: Solvents used in the final crystallization step.

Analytical and Quality Control

Q4: What is a suitable analytical method for determining the purity of this compound and quantifying impurities?

A4: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for purity analysis and impurity quantification. A typical method might involve:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer), acetonitrile, and methanol.

  • Detection: UV detection at a suitable wavelength (e.g., around 220-245 nm). This method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.

Q5: How can I control the crystal size and morphology of this compound during crystallization?

A5: Controlling crystal size and morphology is critical for downstream processing (e.g., filtration, drying) and bioavailability. Key control strategies include:

  • Cooling Rate: A slower cooling rate generally leads to larger and more well-defined crystals.

  • Agitation: The type and speed of agitation can influence nucleation and crystal growth.

  • Supersaturation: Carefully controlling the level of supersaturation is essential. This can be achieved through controlled addition of an anti-solvent or by a programmed cooling profile.

  • Seeding: Introducing seed crystals of the desired morphology can help control the final crystal properties.

Experimental Protocols

Key Experimental Step: Reductive Amination (Illustrative Lab-Scale Protocol)

This protocol is for informational purposes and should be adapted and optimized for large-scale production with appropriate safety measures in place.

  • Reaction Setup: In a suitable reactor under an inert atmosphere (nitrogen), dissolve the intermediate ketone (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane.

  • Amine Addition: Add the appropriate amine (1-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for imine formation. The reaction can be monitored by TLC or in-process analytics.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to control any exotherm.

  • Reaction: Continue stirring at room temperature until the reaction is complete (typically monitored by HPLC). This may take several hours to overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by crystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Arterolane_Maleate_Synthesis_Pathway Start Dihydroartemisinin Derivative Ozonolysis Ozonolysis Start->Ozonolysis Intermediate Keto-aldehyde Intermediate Ozonolysis->Intermediate 1. O3 2. Reductive Workup ReductiveAmination Reductive Amination Intermediate->ReductiveAmination ArterolaneBase Arterolane (Free Base) ReductiveAmination->ArterolaneBase Amine + NaBH(OAc)3 SaltFormation Salt Formation (Maleic Acid) ArterolaneBase->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Caption: Synthetic pathway of this compound.

Experimental_Workflow Start Start: Raw Materials Ozonolysis Step 1: Ozonolysis (-78°C to -50°C) Start->Ozonolysis Quench In-situ Quench Ozonolysis->Quench Workup1 Aqueous Workup & Extraction Quench->Workup1 ReductiveAmination Step 2: Reductive Amination Workup1->ReductiveAmination Workup2 Aqueous Workup & Extraction ReductiveAmination->Workup2 Crystallization Step 3: Crystallization (e.g., Ethanol/Heptane) Workup2->Crystallization Isolation Filtration & Drying Crystallization->Isolation QC Final API QC Testing Isolation->QC End End: this compound API QC->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Problem Low Yield or Purity Issue IdentifyStep Identify Problematic Step (Ozonolysis, Reductive Amination, Crystallization) Problem->IdentifyStep Ozonolysis Ozonolysis Issue IdentifyStep->Ozonolysis Ozonolysis ReductiveAmination Reductive Amination Issue IdentifyStep->ReductiveAmination Reductive Amination Crystallization Crystallization Issue IdentifyStep->Crystallization Crystallization CheckTemp Check Temperature Control Ozonolysis->CheckTemp CheckOzone Verify Ozone Flow & Quench Ozonolysis->CheckOzone CheckReagent Check Reducing Agent Activity ReductiveAmination->CheckReagent CheckEquilibrium Investigate Imine Formation ReductiveAmination->CheckEquilibrium CheckSolvent Review Solvent System Crystallization->CheckSolvent CheckCooling Analyze Cooling Profile Crystallization->CheckCooling Solution Implement Corrective Action CheckTemp->Solution CheckOzone->Solution CheckReagent->Solution CheckEquilibrium->Solution CheckSolvent->Solution CheckCooling->Solution

References

Validation & Comparative

Comparative Efficacy of Arterolane Maleate and Artemether-Lumefantrine in the Treatment of Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical trial data reveals comparable efficacy and safety profiles between the fixed-dose combination of arterolane maleate and piperaquine phosphate (AM-PQP) and the widely used artemether-lumefantrine (AL) combination therapy for uncomplicated Plasmodium falciparum malaria. Both treatments demonstrate high cure rates and rapid parasite clearance, with some studies indicating a faster fever clearance time for AM-PQP.

This compound, a synthetic trioxolane, and artemether, an artemisinin derivative, both act rapidly against the erythrocytic stages of the parasite.[1][2] Their combination with longer-acting partner drugs, piperaquine and lumefantrine respectively, ensures the elimination of residual parasites and prevents recrudescence.[3][4] Clinical evidence from multiple studies underscores the non-inferiority of AM-PQP to AL, positioning it as a viable alternative in the armamentarium against malaria.[5][6]

Quantitative Comparison of Efficacy

The following tables summarize the key efficacy parameters from comparative clinical trials conducted in diverse patient populations.

Table 1: Efficacy in Adolescent and Adult Patients (12–65 years)

Efficacy ParameterThis compound–Piperaquine Phosphate (AM-PQP)Artemether–Lumefantrine (A-L)Study Reference
PCR-Corrected Cure Rate (Day 28, Per-Protocol) 99.25%99.07%[5][7][8]
PCR-Corrected Cure Rate (Day 28, Intention-to-Treat) 92.86%92.46%[5][7][8]
PCR-Corrected Cure Rate (Day 42, Intention-to-Treat) 90.48%91.34%[5][7][8]
Median Parasite Clearance Time 24 hours24 hours[8]
Median Fever Clearance Time Not Reported12 hours[8]

Table 2: Efficacy in Pediatric Patients (6 months to 12 years)

Efficacy ParameterThis compound–Piperaquine Phosphate (AM-PQP)Artemether–Lumefantrine (AL)Study Reference
PCR-Corrected Cure Rate (Day 28, Per-Protocol) 100.0%98.5%[9][10][11]
PCR-Corrected Cure Rate (Day 28, Intention-to-Treat) 96.0%95.8%[9][10][11]
PCR-Corrected Cure Rate (Day 42, Intention-to-Treat) 94.4%93.1%[9][10][11]
Median Parasite Clearance Time 24 hours24 hours[9][10][11]
Median Fever Clearance Time 6 hours12 hours[9][10][11]

Table 3: Efficacy in a Nigerian Study

Efficacy ParameterThis compound–Piperaquine (AMP)Artemether–Lumefantrine (AL)Study Reference
PCR-Corrected Cure Rate (Day 28) 100%100%[12]
PCR-Corrected Cure Rate (Day 42) 100%100%[12]
Fever Clearance Time No Significant DifferenceNo Significant Difference[12]
Parasite Clearance Time No Significant DifferenceNo Significant Difference[12]

Experimental Protocols

The data presented is primarily derived from multicenter, randomized, comparative clinical trials. Below is a generalized methodology based on these studies.

Study Design: The studies were typically Phase 3, multicenter, randomized, double-blind (or open-label), parallel-group trials designed to compare the efficacy and safety of AM-PQP with AL.[5][10][13] Patients were randomized to receive one of the two treatment regimens and were followed up for a period of 28 to 42 days.[5][10]

Patient Population: Participants were patients with acute, uncomplicated P. falciparum malaria, confirmed by microscopic examination of blood smears.[5][10][13] Age criteria varied between studies, with separate trials conducted for adults and adolescents (typically 12-65 years) and for pediatric patients (e.g., 6 months to 12 years).[5][10] Key exclusion criteria often included signs of severe malaria, pregnancy, and known allergies to the study drugs.[14]

Drug Administration:

  • This compound–Piperaquine Phosphate (AM-PQP): Administered once daily for three days.[5][10] The dosage was based on age or body weight.[10]

  • Artemether–Lumefantrine (AL): Administered twice daily for three days.[5][10] Administration with food was recommended to enhance absorption.[15]

Efficacy Assessment: The primary efficacy endpoint was the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28, which indicates the cure rate.[5][9] Secondary endpoints included:

  • PCR-corrected ACPR at Day 42.[5][10]

  • Parasite Clearance Time (PCT): The time from the start of treatment until the first of two consecutive negative blood smears.[9][13]

  • Fever Clearance Time (FCT): The time from the start of treatment until the body temperature returns to normal and remains so for at least 48 hours.[9][13]

Blood samples were collected at specified intervals for parasitological assessment and, in some studies, for pharmacokinetic analysis.[5]

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis s1 Patient with Uncomplicated P. falciparum Malaria s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Met s2->s3 r1 Randomization s3->r1 t1 Group A: this compound- Piperaquine Phosphate (Once Daily) r1->t1 t2 Group B: Artemether- Lumefantrine (Twice Daily) r1->t2 f1 Day 0, 1, 2, 3, 7, 14, 21, 28, 42 t1->f1 t2->f1 f2 Clinical Assessment (Fever, Symptoms) f1->f2 f3 Parasitological Assessment (Blood Smears) f1->f3 f4 Safety Monitoring (Adverse Events) f1->f4 a1 Primary Endpoint: PCR-Corrected Cure Rate (Day 28) f1->a1 a2 Secondary Endpoints: Cure Rate (Day 42), PCT, FCT a1->a2

Typical Clinical Trial Workflow

Mechanism of Action

While both drug combinations target the erythrocytic stage of the malaria parasite, their components have distinct mechanisms of action.

This compound: Arterolane is a synthetic trioxolane.[1][2] Its peroxide bond is thought to be activated by ferrous iron (likely from heme) within the parasite's food vacuole.[16] This activation generates cytotoxic radical species that damage parasite proteins and other essential biomolecules, leading to rapid parasite killing.[16][17]

Arterolane_Mechanism cluster_parasite Plasmodium Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Fe2+) Hemoglobin->Heme Activation Activation of Peroxide Bond Heme->Activation Arterolane This compound (Trioxolane) Arterolane->Activation Radicals Cytotoxic Radicals Activation->Radicals Damage Damage to Parasite Proteins & Membranes Radicals->Damage Death Parasite Death Damage->Death

Proposed Mechanism of this compound

Artemether-Lumefantrine: This combination offers a dual mechanism.

  • Artemether: A fast-acting artemisinin derivative, it is also activated by heme iron in the parasite's food vacuole.[3] This process generates free radicals that damage parasite membranes and inhibit nucleic acid and protein synthesis, leading to rapid parasite clearance.[3][18]

  • Lumefantrine: This partner drug acts more slowly. It is believed to interfere with the parasite's heme detoxification process, specifically inhibiting the polymerization of toxic heme into hemozoin.[3][4] The accumulation of free heme leads to oxidative stress and parasite death.[4] Lumefantrine's longer half-life helps to clear residual parasites.[3]

AL_Mechanism cluster_parasite_vacuole Parasite Food Vacuole cluster_artemether Artemether Action (Fast) cluster_lumefantrine Lumefantrine Action (Slow) A_Heme Heme (Fe2+) A_Activation Activation A_Heme->A_Activation A_Artemether Artemether A_Artemether->A_Activation A_Radicals Free Radicals A_Activation->A_Radicals A_Damage Membrane Damage, Inhibition of Protein/Nucleic Acid Synthesis A_Radicals->A_Damage Death Parasite Death A_Damage->Death L_Heme Toxic Heme L_Polymerization Heme Polymerization L_Heme->L_Polymerization L_Hemozoin Hemozoin (Non-toxic) L_Polymerization->L_Hemozoin L_Accumulation Toxic Heme Accumulation L_Polymerization->L_Accumulation L_Lumefantrine Lumefantrine L_Lumefantrine->L_Polymerization Inhibits L_Accumulation->Death

References

Comparative Analysis of Parasite Clearance Times for Arterolane Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the parasite clearance times associated with Arterolane Maleate, a synthetic trioxolane antimalarial, against other established antimalarial agents. The data presented is derived from clinical trial results to aid in the evaluation of its efficacy.

Data Presentation: Parasite Clearance Times

The following table summarizes the median parasite clearance times (PCT) for this compound, both as a monotherapy and in combination with Piperaquine Phosphate (PQP), compared to other standard antimalarial treatments.

Drug/CombinationMalaria SpeciesMedian Parasite Clearance Time (Hours)ComparatorMedian Parasite Clearance Time (Hours) - Comparator
This compound (100 mg)P. falciparum31.2[1]--
This compound (200 mg)P. falciparum31.5[1]--
This compound (150 mg) + Piperaquine Phosphate (750 mg)P. falciparum30[1][2][3][4]Artemether-Lumefantrine (Coartem®)30[1][2][3][4]
This compound + Piperaquine PhosphateP. vivax24[5]Chloroquine26[5]

Experimental Protocols

The data presented in this guide is based on randomized, multicenter clinical trials involving patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria. The methodologies employed in these key studies are outlined below.

Study Design and Patient Population

The trials were typically open-label, randomized, parallel-group studies.[2][3][4] Patients included were adults and, in some studies, adolescents and children, with confirmed monoinfection of P. falciparum or P. vivax.[2][3][4][6][7] Key inclusion criteria often included an initial parasite density within a specified range (e.g., 1,000 to 100,000 asexual parasites/µL of blood) and fever.[2][3][4] Patients with severe malaria or mixed infections were typically excluded.[8]

Treatment Regimens

In comparative studies, patients were randomized to receive either the this compound-based therapy or a standard comparator. For the combination of this compound (150 mg) and Piperaquine Phosphate (750 mg) (AM-PQP), the regimen was typically one tablet administered orally once daily for three days.[2][8] The comparator, Artemether-Lumefantrine (Coartem®), was generally administered as a six-dose regimen over three days.[1][3]

Efficacy Assessment

The primary efficacy endpoint in many of these trials was the polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at day 28 or day 42.[2][6] Parasite clearance time (PCT) and fever clearance time (FCT) were key secondary endpoints.[2]

Parasite Density Measurement

Parasite clearance was monitored through microscopic examination of thick and thin peripheral blood smears.[9] Blood smears were typically prepared at regular intervals (e.g., every 6 hours) following the initiation of treatment until two consecutive smears were negative for asexual parasites.[10] The parasite density was calculated, often by counting the number of asexual parasites against a predetermined number of white blood cells.[11]

Genotyping

To distinguish between recrudescence (treatment failure) and a new infection in patients who showed a reappearance of parasitemia after initial clearance, PCR genotyping was performed.[6] This analysis typically targeted polymorphic genetic markers of the parasite, such as msp1, msp2, and glurp.[6]

Mechanism of Action: A Visual Representation

This compound is a synthetic peroxide antimalarial.[12] Its mechanism of action, while distinct from artemisinins, is believed to involve the reductive activation of its peroxide bond by heme, which is released during the digestion of hemoglobin by the malaria parasite within the infected red blood cell.[13] This reaction generates carbon-centered radicals that subsequently alkylate and damage parasite proteins and other essential biomolecules, leading to parasite death.[13]

This compound Mechanism of Action cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Digestion Heme Heme Release Hemoglobin->Heme Activation Reductive Activation Heme->Activation Arterolane This compound Arterolane->Activation Radicals Carbon-Centered Radicals Activation->Radicals Alkylation Alkylation of Parasite Proteins Radicals->Alkylation Death Parasite Death Alkylation->Death

Caption: Proposed mechanism of action for this compound.

The experimental workflow for determining parasite clearance in a clinical trial setting is a meticulous process designed to ensure accurate and reliable data.

Experimental Workflow for Parasite Clearance cluster_workflow Clinical Trial Workflow PatientScreening Patient Screening & Enrollment (Uncomplicated Malaria) Randomization Randomization PatientScreening->Randomization Treatment Treatment Administration (this compound vs. Comparator) Randomization->Treatment BloodSmears Serial Blood Smears (Every 6-8 hours) Treatment->BloodSmears Microscopy Microscopic Examination (Parasite Density Quantification) BloodSmears->Microscopy PCT Parasite Clearance Time (PCT) Determination Microscopy->PCT FollowUp Follow-up (28/42 Days) PCT->FollowUp PCR PCR Genotyping (for Recrudescence vs. New Infection) FollowUp->PCR if parasitemia reappears

Caption: Workflow for determining parasite clearance in clinical trials.

References

Cross-Resistance Between Arterolane Maleate and Artemisinin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro and ex vivo evidence concerning the cross-resistance profiles of the synthetic ozonide antimalarial, Arterolane Maleate, and the widely used artemisinin derivatives against Plasmodium falciparum.

In the ongoing battle against malaria, the emergence of parasite resistance to frontline artemisinin-based combination therapies (ACTs) poses a significant threat to global public health. This has spurred the development of new antimalarial agents, including the synthetic ozonide this compound (also known as OZ277). Understanding the potential for cross-resistance between this synthetic compound and traditional artemisinin derivatives is critical for its strategic deployment and to anticipate its long-term efficacy. This guide provides a comparative analysis of cross-resistance studies, presenting key experimental data, detailed methodologies, and a visual representation of the underlying mechanisms and experimental workflows.

Comparative Analysis of In Vitro Susceptibility

Studies have been conducted to evaluate the in vitro activity of this compound and artemisinin derivatives against both artemisinin-sensitive and artemisinin-resistant strains of Plasmodium falciparum. The data, primarily presented as the half-maximal inhibitory concentration (IC50), reveals important nuances in their cross-resistance profiles.

A study conducted in Cambodia with multidrug-resistant P. falciparum isolates provided a direct comparison of the ex vivo activity of several endoperoxide antimalarials. The geometric mean IC50 values for Arterolane (OZ277) and the artemisinin derivative dihydroartemisinin (DHA) are presented below.

CompoundGeometric Mean IC50 (nM)
Dihydroartemisinin (DHA)11.26
Arterolane (OZ277)31.25

Further investigations have focused on parasite strains with specific mutations in the Kelch 13 (K13) propeller domain, which are known to be the primary molecular marker for artemisinin resistance. Research has documented evidence of cross-resistance between Arterolane (OZ277) and dihydroartemisinin (DHA) in parasite lines carrying the C580Y, R539T, and I543T K13 mutations.[1]

Conversely, other studies suggest that Arterolane may retain significant activity against some artemisinin-resistant strains. For instance, at a pharmacologically relevant concentration of 700 nM, Arterolane (OZ277) demonstrated high efficacy against the dihydroartemisinin-resistant P. falciparum Cambodian isolate Cam3.IR539T, with a parasite survival rate of less than 1.83%.[2] This suggests that while some degree of cross-resistance exists, it may not always lead to clinical failure, particularly at therapeutic concentrations.

Experimental Protocols

The assessment of cross-resistance between this compound and artemisinin derivatives relies on standardized in vitro and ex vivo susceptibility assays. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Drug Susceptibility Assay (IC50 Determination)

This assay determines the concentration of an antimalarial drug required to inhibit parasite growth by 50%.

1. Parasite Culture:

  • P. falciparum strains (both artemisinin-sensitive and resistant) are maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax.

  • Cultures are synchronized to the ring stage of parasite development.

2. Drug Preparation and Plating:

  • Stock solutions of this compound and artemisinin derivatives (e.g., dihydroartemisinin, artesunate) are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial dilutions of the drugs are prepared in culture medium and dispensed into 96-well microtiter plates.

3. Parasite Inoculation and Incubation:

  • Synchronized ring-stage parasites are added to the drug-containing and control wells at a specific parasitemia and hematocrit.

  • The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

4. Growth Inhibition Assessment:

  • Parasite growth is quantified using various methods:

    • SYBR Green I based fluorescence assay: This method measures the proliferation of parasites by quantifying their DNA content. A fluorescent dye, SYBR Green I, binds to the parasite DNA, and the fluorescence intensity is measured using a microplate reader.

    • [3H]-hypoxanthine incorporation assay: This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

    • Histidine-rich protein 2 (HRP2) ELISA: This assay quantifies the amount of HRP2, a protein produced by the parasite, as an indicator of parasite biomass.[3]

5. Data Analysis:

  • The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Ring-Stage Survival Assay (RSA)

The RSA is specifically designed to assess the activity of drugs against the early ring-stage parasites, which is the developmental stage where artemisinin resistance is manifested.

1. Parasite Synchronization:

  • P. falciparum cultures are tightly synchronized to obtain a 0-3 hour old ring-stage population.

2. Drug Exposure:

  • The synchronized ring-stage parasites are exposed to a high concentration (e.g., 700 nM) of the test drug (this compound or an artemisinin derivative) for a short duration (typically 4-6 hours).

3. Drug Removal and Continued Culture:

  • The drug is washed out, and the parasites are cultured for an additional 66-72 hours in drug-free medium.

4. Survival Quantification:

  • The number of viable parasites that have matured to the trophozoite or schizont stage is determined using microscopy or flow cytometry.

  • The survival rate is calculated as the percentage of viable parasites in the drug-treated sample compared to a vehicle-treated control.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for endoperoxide antimalarials and the general workflow for assessing cross-resistance.

G cluster_0 Mechanism of Action Drug Endoperoxide Drug (Arterolane / Artemisinin) Activation Reductive Activation Drug->Activation Reacts with Heme Intraparasitic Heme-Fe(II) Heme->Activation Radicals Carbon-Centered Radicals Activation->Radicals Generates Alkylation Alkylation of Parasite Proteins & Heme Radicals->Alkylation Damage Oxidative Damage Radicals->Damage Death Parasite Death Alkylation->Death Damage->Death

Caption: Proposed mechanism of action for endoperoxide antimalarials.

G cluster_1 Cross-Resistance Study Workflow Start Start: Select Parasite Strains Strains Artemisinin-Sensitive (ART-S) Artemisinin-Resistant (ART-R, e.g., K13 mutants) Start->Strains Culture In Vitro Culture & Synchronization Strains->Culture Assay Perform In Vitro Susceptibility Assays (IC50 Determination / RSA) Culture->Assay Data Collect & Analyze Data (IC50 values, Survival Rates) Assay->Data Comparison Compare Drug Activity (Arterolane vs. Artemisinin Derivatives) Data->Comparison Conclusion Draw Conclusions on Cross-Resistance Comparison->Conclusion

Caption: General workflow for an in vitro cross-resistance study.

Conclusion

The available evidence indicates a degree of cross-resistance between this compound and artemisinin derivatives, particularly in P. falciparum strains carrying specific K13 mutations. However, the extent of this cross-resistance appears to be nuanced, with Arterolane retaining substantial activity against some artemisinin-resistant isolates, especially at concentrations relevant to therapeutic use. This suggests that while their mechanisms of action are similar, subtle differences may exist that can be exploited in drug development and treatment strategies. Continuous monitoring of the in vitro and in vivo efficacy of Arterolane, particularly in regions with a high prevalence of artemisinin resistance, is imperative to ensure its continued effectiveness as a vital tool in the global effort to control and eliminate malaria.

References

A Comparative Analysis of Arterolane Maleate in Adult and Pediatric Populations for the Treatment of Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arterolane Maleate, in its fixed-dose combination with Piperaquine Phosphate (AM-PQP), across adult and pediatric populations for the treatment of uncomplicated malaria. The analysis is based on published clinical trial data, focusing on efficacy, safety, and pharmacokinetic considerations. This document is intended to inform research, clinical development, and regulatory professionals on the performance of this synthetic antimalarial agent.

Efficacy

Arterolane is a fast-acting synthetic trioxolane, and its combination with the long-acting bisquinoline, Piperaquine Phosphate, ensures rapid parasite clearance and prevents recrudescence.[1][2][3][4][5] Clinical trials have demonstrated the high efficacy of this combination in both adult and pediatric populations, comparable to the standard artemisinin-based combination therapy (ACT), Artemether-Lumefantrine (AL).

Comparative Efficacy in Adults and Adolescents (≥12 years)

A pivotal Phase 3, multicenter, randomized, double-blind trial compared the efficacy and safety of once-daily AM-PQP with twice-daily AL in patients aged 12 to 65 years with uncomplicated Plasmodium falciparum malaria.[6][7]

Table 1: Efficacy of this compound-Piperaquine Phosphate (AM-PQP) vs. Artemether-Lumefantrine (AL) in Adults and Adolescents (Intent-to-Treat Population)

Efficacy OutcomeAM-PQP (n=714)AL (n=358)
PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 92.86%92.46%
PCR-Corrected ACPR at Day 42 90.48%91.34%
Median Parasite Clearance Time 24 hours24 hours
Median Fever Clearance Time 6 hours12 hours

Source: Adapted from a Phase 3 clinical trial in adolescent and adult patients.[6]

Comparative Efficacy in Pediatric Patients (6 months to 12 years)

A Phase 3, multicenter, randomized trial evaluated a dispersible tablet formulation of AM-PQP (37.5 mg this compound / 187.5 mg Piperaquine Phosphate) compared with dispersible AL in pediatric patients with uncomplicated P. falciparum malaria.[8][9][10]

Table 2: Efficacy of Dispersible AM-PQP vs. Dispersible AL in Pediatric Patients (Intent-to-Treat Population)

Efficacy OutcomeAM-PQP (n=571)AL (n=288)
PCR-Corrected ACPR at Day 28 96.0%95.8%
PCR-Corrected ACPR at Day 42 94.4%93.1%
Median Parasite Clearance Time 24 hours24 hours
Median Fever Clearance Time 6 hours12 hours

Source: Adapted from a Phase 3 clinical trial in pediatric patients.[8][9]

In a separate study involving pediatric patients with uncomplicated Plasmodium vivax malaria, the efficacy of AM-PQP was found to be comparable to chloroquine, with a cure rate of over 95% at day 28 and day 42 for both treatments.[11][12]

Safety and Tolerability

Across clinical trials, the fixed-dose combination of this compound and Piperaquine Phosphate has been shown to be safe and well-tolerated in both adult and pediatric populations.[6][8] The overall incidence of adverse events was comparable to that of Artemether-Lumefantrine.[6]

Table 3: Common Adverse Events Reported in Adult and Pediatric Clinical Trials

PopulationMost Common Adverse Events with AM-PQP
Adults and Adolescents Headache, Vomiting
Pediatric Patients Vomiting

Source: Synthesized from multiple clinical trial reports.[6][11][12]

No significant safety concerns have been identified that would preclude the use of AM-PQP in either population, although careful monitoring in real-world settings is always warranted.

Pharmacokinetic and Pharmacodynamic Considerations

This compound is characterized by its rapid absorption and short half-life of approximately 2-4 hours, which contributes to the swift clearance of parasites.[13][14] Its combination with the long-acting Piperaquine is crucial to eliminate residual parasites and prevent the development of resistance.[4]

Age-Related Pharmacokinetic Differences

While direct comparative pharmacokinetic studies of this compound in adults versus children are not extensively published, it is well-established that physiological differences between these populations can significantly impact drug metabolism and disposition.[15][16][17]

  • Metabolism: Children, particularly those older than infants, often exhibit higher metabolic clearance rates for drugs metabolized by cytochrome P450 (CYP) enzymes compared to adults.[15][18] This can necessitate weight-based or age-adjusted dosing to achieve comparable therapeutic exposures.

  • Volume of Distribution: The proportion of total body water is higher in infants and young children, which can affect the volume of distribution of hydrophilic drugs.[16]

  • Formulation: The use of a dispersible tablet for pediatric populations is a key formulation strategy to improve adherence and ensure accurate dosing in children who may have difficulty swallowing solid tablets.[8][9][10]

Pharmacokinetic-pharmacodynamic modeling plays a crucial role in optimizing dosing regimens for different age and weight bands to ensure adequate drug exposure and therapeutic efficacy, a principle that has been applied to other antimalarials like piperaquine.[19][20][21] A minimum dose of 150 mg of this compound has been recommended for adults to maximize therapeutic benefit.[4]

Experimental Protocols

The following methodologies are based on World Health Organization (WHO) guidelines for therapeutic efficacy studies (TES) and are consistent with the protocols of the cited clinical trials.[22][23][24][25]

Study Design and Patient Population
  • Design: A multicenter, randomized, open-label or double-blind, comparative, parallel-group study design is typically employed.[6][8]

  • Inclusion Criteria: Patients with microscopically confirmed, uncomplicated P. falciparum or P. vivax malaria, fever (axillary temperature ≥37.5°C) or a history of fever in the preceding 24 hours, and within the specified age range (e.g., 6 months to 12 years for pediatric studies, 12 to 65 years for adult studies).[6][11]

  • Exclusion Criteria: Signs of severe malaria, mixed malaria infections (unless specified by the protocol), severe malnutrition, pregnancy or lactation, known hypersensitivity to the study drugs, and concomitant use of medications known to interact with the study drugs.[1]

Treatment Administration and Follow-up
  • Randomization: Patients are randomly assigned to receive either the investigational drug (AM-PQP) or the comparator drug (e.g., AL).

  • Dosing: AM-PQP is administered once daily for three consecutive days, with the dose adjusted based on weight or age bands. AL is typically administered twice daily for three days.[6][8]

  • Follow-up: Patients are followed for 28 or 42 days to monitor for clinical and parasitological outcomes. Blood smears for parasite quantification are taken at specified intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, 35, and 42) and on any day the patient feels unwell.[24]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The primary outcome is the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at day 28 or 42. PCR genotyping is used to distinguish between recrudescence (true treatment failure) and a new infection.[22]

  • Secondary Efficacy Endpoints: These include parasite clearance time (PCT), fever clearance time (FCT), and gametocyte clearance.[2]

  • Safety Assessments: Safety is evaluated through the monitoring and recording of all adverse events (AEs), regular clinical examinations, and laboratory assessments (hematology, biochemistry) at baseline and during follow-up.[8]

Visualizations

Experimental Workflow

G cluster_screening Screening & Enrollment cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment & Baseline Assessment (Clinical, Parasitological) InformedConsent->Enrollment Randomization Randomization Enrollment->Randomization TreatmentArmA Arm A: this compound-PQP (Once Daily, 3 Days) Randomization->TreatmentArmA TreatmentArmB Arm B: Comparator (e.g., AL) (Twice Daily, 3 Days) Randomization->TreatmentArmB FollowUp Follow-up (Days 1-42) Clinical & Parasitological Monitoring TreatmentArmA->FollowUp TreatmentArmB->FollowUp EfficacyAnalysis Efficacy Analysis (ACPR, PCT, FCT) FollowUp->EfficacyAnalysis SafetyAnalysis Safety Analysis (Adverse Events, Labs) FollowUp->SafetyAnalysis PCR PCR Genotyping for Reinfection vs. Recrudescence EfficacyAnalysis->PCR

Caption: Workflow for a comparative clinical trial of antimalarial drugs.

Proposed Mechanism of Action of this compound

G cluster_parasite Inside the Malaria Parasite Arterolane This compound (Trioxolane Ring) Reaction Reductive Cleavage of Endoperoxide Bridge Arterolane->Reaction Activated by Fe(II) Heme Free Heme (from Hemoglobin Digestion) Heme->Reaction Radicals Generation of Carbon-Centered Free Radicals Reaction->Radicals Alkylation Alkylation of Parasite Proteins & Heme Radicals->Alkylation Damage Oxidative Damage & Cellular Disruption Alkylation->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for this compound.

References

Efficacy of Arterolane Maleate Fixed-Dose Combination in Phase 3 Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the fixed-dose combination of Arterolane Maleate and Piperaquine Phosphate (AM-PQP) with alternative antimalarial therapies, based on data from phase 3 clinical trials. The information is intended to support research, scientific evaluation, and drug development efforts in the field of malaria therapeutics.

Overview of this compound-Piperaquine Phosphate (AM-PQP)

Arterolane is a synthetic trioxolane, a class of compounds that shares a peroxide bond-dependent mechanism of action with artemisinins.[1] It is a rapid-acting schizontocidal agent.[2] In its fixed-dose combination, it is paired with piperaquine phosphate, a long-acting bisquinoline that ensures the elimination of residual parasites.[2] This combination therapy aims to provide a high cure rate, rapid parasite and fever clearance, and a convenient once-daily dosing regimen.[2]

Comparative Efficacy in Uncomplicated Plasmodium falciparum Malaria

Phase 3 clinical trials have demonstrated that AM-PQP has a comparable efficacy and safety profile to the standard artemisinin-based combination therapy (ACT), artemether-lumefantrine (A-L).

Table 1: Efficacy of AM-PQP vs. A-L in Adolescent and Adult Patients (≥12 years) with Uncomplicated P. falciparum Malaria[3][4]
Efficacy EndpointAM-PQP (once daily)Artemether-Lumefantrine (twice daily)
PCR-Corrected ACPR at Day 28 (Per Protocol) 99.25%99.07%
PCR-Corrected ACPR at Day 28 (Intention-to-Treat) 92.86%92.46%
PCR-Corrected ACPR at Day 42 (Intention-to-Treat) 90.48%91.34%
Median Parasite Clearance Time 24 hours24 hours
Median Fever Clearance Time Not ReportedNot Reported
Table 2: Efficacy of AM-PQP vs. A-L in Pediatric Patients (6 months to 12 years) with Uncomplicated P. falciparum Malaria[5]
Efficacy EndpointAM-PQP Dispersible Tablets (once daily)Artemether-Lumefantrine Dispersible Tablets (twice daily)
PCR-Corrected ACPR at Day 28 (Per Protocol) 100.0%98.5%
PCR-Corrected ACPR at Day 28 (Intention-to-Treat) 96.0%95.8%
PCR-Corrected ACPR at Day 42 (Intention-to-Treat) 94.4%93.1%
Median Parasite Clearance Time 24 hours24 hours
Median Fever Clearance Time 6 hours12 hours

Comparative Efficacy in Uncomplicated Plasmodium vivax Malaria

Limited phase 3 trial data is available for AM-PQP in P. vivax malaria. One study compared it to chloroquine, which has been the standard treatment but is facing increasing resistance.

Alternative Artemisinin-Based Combination Therapies (ACTs)

For a broader perspective, it is useful to consider the efficacy of other widely used ACTs.

Table 3: Efficacy of Dihydroartemisinin-Piperaquine (DHA-PPQ) and Artesunate-Amodiaquine (AS-AQ) in Uncomplicated P. falciparum Malaria (from separate Phase 3 Trials)
Efficacy EndpointDihydroartemisinin-Piperaquine (DHA-PPQ)Artesunate-Amodiaquine (AS-AQ)
PCR-Corrected ACPR at Day 28/42/63 95.6% - 99.5% (Day 28-63)[3][4]97.2% - 100% (Day 28)[5][6]
Median Parasite Clearance Time Similar to comparator ACTs[4]Not consistently reported
Median Fever Clearance Time Similar to comparator ACTs[4]Rapid fever clearance[5]

Experimental Protocols

AM-PQP vs. A-L in Adolescents and Adults[2][3]
  • Study Design: A multicenter, randomized, double-blind, comparative, parallel-group trial.

  • Patient Population: 1072 patients aged 12-65 years with confirmed P. falciparum monoinfection.

  • Treatment Arms:

    • AM-PQP: this compound (150 mg) and piperaquine phosphate (750 mg) administered once daily for 3 days.

    • A-L: Artemether (20 mg) and lumefantrine (120 mg) administered twice daily for 3 days.

  • Follow-up: Patients were followed up for 42 days.

  • Primary Efficacy Endpoint: Polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at day 28.

AM-PQP vs. A-L in Pediatric Patients[5]
  • Study Design: A multicenter, randomized, open-label, comparative, parallel-group trial.

  • Patient Population: 859 patients aged 6 months to 12 years with P. falciparum malaria.

  • Treatment Arms:

    • AM-PQP: Dispersible tablets of this compound (37.5 mg) and piperaquine phosphate (187.5 mg) administered once daily for 3 days.

    • A-L: Dispersible tablets of artemether-lumefantrine administered twice daily for 3 days.

  • Follow-up: Patients were followed up for 42 days.

  • Primary Efficacy Endpoint: PCR-corrected ACPR at day 28.

Mechanism of Action and Experimental Workflow

The antimalarial activity of arterolane is dependent on its endoperoxide bridge, which is activated by intraparasitic heme. This activation leads to the generation of carbon-centered radicals that subsequently damage parasite proteins and lipids, leading to parasite death.

Arterolane Mechanism of Action cluster_parasite Malaria Parasite Hemoglobin Hemoglobin (from host RBC) Heme Heme (Fe2+) Hemoglobin->Heme Digestion Activated_Arterolane Activated Arterolane (Carbon-centered radicals) Heme->Activated_Arterolane Arterolane Arterolane (enters parasite) Arterolane->Activated_Arterolane Heme-mediated activation Damage Alkylation of Parasite Proteins & Lipids Activated_Arterolane->Damage Damage Death Parasite Death Damage->Death Leads to

Caption: Simplified signaling pathway of Arterolane's mechanism of action.

Phase_3_Trial_Workflow Patient_Screening Patient Screening (Uncomplicated Malaria) Randomization Randomization Patient_Screening->Randomization Treatment_AM_PQP Treatment Group: AM-PQP (3 days) Randomization->Treatment_AM_PQP Treatment_Comparator Comparator Group: e.g., A-L (3 days) Randomization->Treatment_Comparator Follow_Up Follow-up Period (e.g., 28-42 days) Treatment_AM_PQP->Follow_Up Treatment_Comparator->Follow_Up Efficacy_Assessment Efficacy Assessment (ACPR, Parasite & Fever Clearance) Follow_Up->Efficacy_Assessment Data_Analysis Data Analysis (ITT & Per Protocol) Efficacy_Assessment->Data_Analysis

Caption: General experimental workflow for a Phase 3 antimalarial clinical trial.

References

Arterolane Maleate in Uncomplicated Malaria: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Arterolane Maleate, a synthetic trioxolane antimalarial, in combination with piperaquine phosphate (AM-PQP). The following sections present a comparative analysis of AM-PQP against the standard-of-care, Artemether-Lumefantrine (A-L), with a focus on efficacy and safety data from key clinical trials. Detailed experimental protocols, mechanism of action, and clinical development workflows are also provided to support further research and drug development efforts.

Comparative Efficacy of this compound-Piperaquine vs. Artemether-Lumefantrine

A systematic review of pivotal clinical trials demonstrates that the fixed-dose combination of this compound and Piperaquine Phosphate (AM-PQP) offers comparable efficacy to the widely used Artemether-Lumefantrine (A-L) formulation for the treatment of uncomplicated Plasmodium falciparum malaria in both adult and pediatric populations.

Key Efficacy Endpoints

The primary measure of efficacy in these trials was the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 and Day 42. This endpoint confirms the elimination of the initial parasite infection without recrudescence. Other important metrics included parasite clearance time (PCT) and fever clearance time (FCT).

Summary of Clinical Trial Data

The following tables summarize the quantitative efficacy data from key comparative clinical trials.

Table 1: Efficacy in Adults and Adolescents (≥12 years)

Efficacy EndpointThis compound-Piperaquine (AM-PQP)Artemether-Lumefantrine (A-L)Trial Identifier
PCR-Corrected ACPR (Day 28, Per-Protocol) 99.25%[1]99.07%[1]CTRI/2009/091/000101[1]
PCR-Corrected ACPR (Day 28, Intent-to-Treat) 92.86%[1]92.46%[1]CTRI/2009/091/000101[1]
PCR-Corrected ACPR (Day 42, Per-Protocol) >98% (survival-adjusted)[1]>98% (survival-adjusted)[1]CTRI/2009/091/000101[1]
PCR-Corrected ACPR (Day 42, Intent-to-Treat) 90.48%[1]91.34%[1]CTRI/2009/091/000101[1]
Median Parasite Clearance Time 30 hours[2][3]30 hours[2][3]CTRI/2007/091/000031[3]
Median Fever Clearance Time 24 hours[2][3]24 hours[2][3]CTRI/2007/091/000031[3]

Table 2: Efficacy in Pediatric Patients (6 months to <12 years)

Efficacy EndpointThis compound-Piperaquine (AM-PQP) DispersibleArtemether-Lumefantrine (A-L) DispersibleTrial Identifier
PCR-Corrected ACPR (Day 28, Per-Protocol) 100.0%[4][5]98.5%[4][5]CTRI/2014/07/004764[5]
PCR-Corrected ACPR (Day 28, Intent-to-Treat) 96.0%[4][5]95.8%[4][5]CTRI/2014/07/004764[5]
PCR-Corrected ACPR (Day 42, Intent-to-Treat) 94.4%[4][5]93.1%[4][5]CTRI/2014/07/004764[5]
Median Parasite Clearance Time 24 hours[4][5]24 hours[4][5]CTRI/2014/07/004764[5]
Median Fever Clearance Time 6 hours[4][5]12 hours[4][5]CTRI/2014/07/004764[5]

Experimental Protocols

The methodologies for the key clinical trials cited above are summarized below.

Study Design and Conduct

The pivotal trials were multicenter, randomized, comparative studies. The adult and adolescent trial was double-blind, while the pediatric trial was open-label.[1][4] Both studies were conducted across various sites in Asia and Africa.[1][4]

Patient Population:

  • Adult/Adolescent Trial: Patients aged 12 to 65 years with microscopically confirmed P. falciparum monoinfection and fever.[1]

  • Pediatric Trial: Children aged 6 months to 12 years with microscopically confirmed P. falciparum monoinfection and fever.[4]

Treatment Regimens:

  • AM-PQP Group: Received a once-daily dose of this compound and Piperaquine Phosphate for three consecutive days.[1][4]

  • A-L Group: Received a twice-daily dose of Artemether-Lumefantrine for three consecutive days.[1][4]

Follow-up: Patients in both adult/adolescent and pediatric trials were followed up for 42 days to monitor for clinical and parasitological outcomes.[1][4]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: PCR-corrected ACPR at Day 28.[1][4]

  • Secondary Efficacy Endpoints: PCR-uncorrected ACPR at Day 28 and 42, PCR-corrected ACPR at Day 42, parasite clearance time, and fever clearance time.[1][4]

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters.

Mechanism of Action and Developmental Workflow

Signaling Pathway of this compound

Arterolane is a synthetic trioxolane that exerts its antimalarial effect through a mechanism similar to that of artemisinins. The core of its activity lies in the endoperoxide bridge, which becomes activated in the presence of heme, a byproduct of hemoglobin digestion by the malaria parasite within infected erythrocytes. This interaction leads to the generation of reactive oxygen species (ROS), or free radicals, which subsequently damage parasite proteins and other essential biomolecules, leading to parasite death.

Arterolane_Mechanism_of_Action cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme (Fe2+) Hemoglobin->Heme Digestion Arterolane Arterolane (Trioxolane) Activated_Arterolane Activated Arterolane (Carbon-centered radicals) Arterolane->Activated_Arterolane Heme-mediated activation ROS Reactive Oxygen Species (ROS) Activated_Arterolane->ROS Parasite_Damage Parasite Protein and Lipid Damage ROS->Parasite_Damage Parasite_Death Parasite Death Parasite_Damage->Parasite_Death

This compound Mechanism of Action
Experimental Workflow for Antimalarial Drug Development

The development of a new antimalarial drug like this compound follows a rigorous, multi-stage process, from initial discovery to clinical application. This workflow ensures the identification of safe and effective therapeutic agents.

Antimalarial_Drug_Development cluster_preclinical Pre-clinical Development cluster_clinical Clinical Development cluster_post_approval Post-Approval Discovery Drug Discovery (Target Identification & High-Throughput Screening) Lead_Opt Lead Optimization (In vitro & In vivo efficacy, ADME/Tox) Discovery->Lead_Opt Phase_I Phase I (Safety & Pharmacokinetics in healthy volunteers) Lead_Opt->Phase_I Phase_II Phase II (Dose-ranging & Efficacy in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy & safety vs. standard of care) Phase_II->Phase_III Regulatory Regulatory Review & Approval Phase_III->Regulatory Phase_IV Phase IV (Post-marketing surveillance) Regulatory->Phase_IV

Antimalarial Drug Development Workflow

Conclusion

The comprehensive analysis of available clinical trial data indicates that this compound, in a fixed-dose combination with Piperaquine Phosphate, is a safe and effective treatment for uncomplicated P. falciparum malaria, demonstrating comparable efficacy to the standard artemisinin-based combination therapy of Artemether-Lumefantrine. The once-daily dosing regimen of AM-PQP presents a potential advantage in improving patient adherence. The synthetic nature of Arterolane also offers a stable supply chain, independent of botanical sources.[1][6] These factors position AM-PQP as a valuable alternative in the global effort to combat malaria.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Arterolane Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of a pharmaceutical compound extends beyond its synthesis and application to its safe and compliant disposal. Arterolane Maleate, a synthetic antimalarial drug, requires careful consideration at the end of its use in a laboratory setting. While specific environmental impact data for this compound is not extensively detailed in public records, adherence to established guidelines for pharmaceutical waste ensures minimal environmental contamination and upholds laboratory safety standards.

Regulatory Framework and Disposal Hierarchy

The disposal of this compound, as with all pharmaceutical waste, is governed by a framework of regulations set forth by national and local environmental protection agencies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide the primary guidelines. A key principle is the waste hierarchy, which prioritizes disposal methods from most to least environmentally preferred.

Table 1: Disposal Options for this compound

Disposal OptionDescriptionKey Considerations
Drug Take-Back Programs The most recommended method, involving returning the compound to a designated collection site.[1][2][3]Ensures disposal by professionals in a controlled and compliant manner. Availability of programs may vary by location.
Incineration High-temperature destruction of the compound.Often the required method for pharmaceutical waste to ensure complete breakdown of active ingredients.[4][5][6] Must be carried out in a licensed facility.
Landfill (after treatment) Disposal in a sanitary landfill, typically after the compound has been rendered non-retrievable.Not a preferred method for untreated pharmaceutical waste. If used, the compound should be mixed with an inert, undesirable substance (e.g., coffee grounds, cat litter) and sealed in a container.[1][2][7][8]
Sewer Disposal (Flushing) Not recommended for this compound.Should only be done if explicitly stated on the product's safety data sheet (SDS) or by regulatory bodies, which is not the case for this compound.[7][8]

Procedural Guidance for Disposal

The following step-by-step process outlines the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting. This protocol is designed to ensure safety and regulatory compliance.

Experimental Protocol: Disposal of this compound

  • Characterization of Waste:

    • Identify the waste stream containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipettes), and solutions.

    • Consult the Safety Data Sheet (SDS) for this compound. The SDS for Arterolane indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS).[9] However, it should still be treated as a chemical waste.

  • Segregation:

    • Segregate the this compound waste from other laboratory waste streams (e.g., biological, radioactive, general trash).

    • Use a dedicated, clearly labeled, and sealed waste container for this compound and its contaminated materials.

  • Selection of Disposal Pathway:

    • Primary Pathway (Recommended): Utilize an institutional or community drug take-back program if available.[1][2][3] Contact your institution's Environmental Health and Safety (EHS) department to determine the established procedure for pharmaceutical waste collection.

    • Secondary Pathway (Professional Disposal): If a take-back program is not accessible, arrange for disposal through a licensed hazardous waste contractor. This is the standard procedure in most research institutions. The contractor will typically incinerate the pharmaceutical waste in a permitted facility.[4][6]

    • Tertiary Pathway (Limited Use - for small quantities in the absence of other options): For minute residual amounts, the "trash" method may be considered, but only after rendering the compound non-retrievable.

      • Mix the this compound with an unpalatable substance like used coffee grounds or cat litter.[1][2][7][8]

      • Place the mixture in a sealed container (e.g., a plastic bag or a sealed plastic container) to prevent leakage.[1][2][7][8]

      • Dispose of the sealed container in the regular municipal solid waste.

  • Documentation:

    • Maintain a log of all disposed chemical waste, including the name of the compound, quantity, and date of disposal. This is a critical component of laboratory safety and regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when determining the appropriate disposal route for this compound.

start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous non_hazardous Treat as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No (per current SDS) check_take_back Is a Drug Take-Back Program Available? non_hazardous->check_take_back use_take_back Utilize Take-Back Program check_take_back->use_take_back Yes check_contractor Is a Licensed Waste Contractor Available? check_take_back->check_contractor No documentation Document Disposal use_take_back->documentation use_contractor Dispose via Licensed Contractor (Incineration) check_contractor->use_contractor Yes trash_disposal Render Non-Retrievable and Dispose in Trash check_contractor->trash_disposal No (for very small quantities only) use_contractor->documentation trash_disposal->documentation end End: Disposal Complete documentation->end

Caption: Disposal Decision Workflow for this compound.

By following these established procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and the ecosystem.

References

Personal protective equipment for handling Arterolane Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Arterolane Maleate in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure research environment.

Core Safety & Handling Protocols

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to adhere to standard good laboratory practices when handling this or any chemical compound.[1] The following protocols outline the necessary personal protective equipment (PPE) and operational procedures to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling any chemical. For this compound, the following PPE is recommended as a baseline:

  • Eye Protection: Safety glasses with side shields or safety goggles should be worn at all times in the laboratory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.

  • Body Protection: A standard laboratory coat is mandatory to protect clothing and skin.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a dust mask or respirator may be appropriate if there is a risk of generating airborne particles, such as when weighing large quantities.

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

2. Handling and Preparation:

  • Handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, especially when weighing the powder or preparing solutions.

  • Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Spill Response:

  • In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. For non-hazardous chemical waste, the following general steps can be followed:

  • Collect Waste: Place waste this compound and any contaminated disposables (e.g., gloves, weighing paper) into a clearly labeled, sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidance.

  • Do Not Dispose in Sink or Trash: Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS department.

Safety Data Summary

The following table summarizes key safety information for this compound based on available Safety Data Sheets.

Hazard ClassificationGHS ClassificationNFPA RatingsHMIS Ratings
Health Not Classified00
Fire Not Classified00
Reactivity Not Classified00

Source: Cayman Chemical Safety Data Sheet[1]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) A->B C Weigh this compound in Ventilated Enclosure B->C D Prepare Solution in Fume Hood C->D E Clean Work Area D->E F Dispose of Waste in Labeled Container E->F G Remove PPE and Wash Hands F->G G cluster_spill Minor Spill Response spill Minor Spill Occurs notify Notify Others in the Area spill->notify ppe Ensure Appropriate PPE is Worn notify->ppe contain Contain the Spill ppe->contain cleanup Clean up with Absorbent Material contain->cleanup dispose Place Waste in a Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arterolane Maleate
Reactant of Route 2
Reactant of Route 2
Arterolane Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.